Product packaging for Selenoxolead(Cat. No.:CAS No. 1314-90-5)

Selenoxolead

Cat. No.: B074853
CAS No.: 1314-90-5
M. Wt: 286 g/mol
InChI Key: GGYFMLJDMAMTAB-UHFFFAOYSA-N
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Description

See also: Lead selenide (PbSe) (preferred).

Structure

2D Structure

Chemical Structure Depiction
molecular formula PbSe B074853 Selenoxolead CAS No. 1314-90-5

Properties

CAS No.

1314-90-5

Molecular Formula

PbSe

Molecular Weight

286 g/mol

IUPAC Name

lead;selenium

InChI

InChI=1S/Pb.Se

InChI Key

GGYFMLJDMAMTAB-UHFFFAOYSA-N

Canonical SMILES

[Se-2].[Pb+2]

Synonyms

LEAD SELENIDE, 99.999%

Origin of Product

United States

Significance in Contemporary Semiconductor Science

Lead(II) selenide (B1212193) is a narrow-bandgap semiconductor that has garnered substantial interest for its exceptional properties, making it a material of choice for various high-performance applications. numberanalytics.com It crystallizes in a rock-salt cubic structure and possesses a direct bandgap of approximately 0.27 eV at room temperature. numberanalytics.comwikipedia.org This narrow bandgap is a key feature, rendering the material highly sensitive to infrared radiation. wikipedia.org

One of the most remarkable characteristics of PbSe is its large exciton (B1674681) Bohr radius, which is about 46 nanometers. taylorandfrancis.comresearchgate.net This property allows for significant quantum confinement effects to be observed in its nanocrystals, even at relatively large sizes. taylorandfrancis.com Consequently, the electronic and optical properties of PbSe, particularly its bandgap, can be precisely tuned by controlling the size of its nanocrystals. researchgate.netrsc.org This tunability opens up a vast range of possibilities for tailoring the material for specific applications. Furthermore, PbSe exhibits high carrier mobility, which contributes to its excellent performance in electronic devices. numberanalytics.com

The combination of these properties makes Lead(II) selenide a highly attractive material for several cutting-edge applications:

Infrared Detectors: PbSe is a cornerstone material for the fabrication of infrared (IR) detectors. wikipedia.orgsamaterials.com Its ability to detect IR radiation in the mid-wave infrared (MWIR) window (1.5 to 5.2 μm) with high sensitivity, even at room temperature, is a significant advantage. wikipedia.orglasercomponents.com This makes PbSe-based detectors suitable for a wide array of applications, including thermal imaging, gas analysis, industrial process control, and military applications. wikipedia.orgazom.com The detection mechanism relies on the photoconductive effect, where the material's electrical conductivity changes upon exposure to photons. wikipedia.org

Thermoelectric Devices: Lead(II) selenide is a promising material for thermoelectric applications, which involve the direct conversion of heat energy into electrical energy and vice versa. numberanalytics.comsamaterials.com Its favorable thermoelectric properties, such as a high Seebeck coefficient and good electrical conductivity, make it a candidate for waste heat recovery and solid-state cooling. numberanalytics.comescholarship.org Research has shown that the thermoelectric figure of merit (ZT), a key indicator of performance, can be significantly enhanced through doping with various elements. osti.govmit.eduarxiv.org Recent studies have reported exceptional ZT values for both n-type and p-type PbSe, positioning it as a viable alternative to more traditional thermoelectric materials that rely on rare elements. acs.org

Quantum Dots and Solar Cells: The pronounced quantum confinement effects in PbSe nanocrystals, or quantum dots (QDs), make them highly valuable in the field of photovoltaics and optoelectronics. nih.govnn-labs.comcd-bioparticles.com By tuning the size of the QDs, their absorption spectrum can be adjusted to capture a broader range of the solar spectrum, including the near-infrared region. americanelements.comrsc.org This has led to their investigation for use in next-generation solar cells to improve power conversion efficiency. researchgate.netrsc.org PbSe QDs are also explored for applications in biomedical imaging and light-emitting diodes (LEDs). nn-labs.comsigmaaldrich.com

Key Properties of Lead(II) Selenide
PropertyValueSignificance
Chemical FormulaPbSeBinary lead chalcogenide.
Crystal StructureCubic (rock-salt) numberanalytics.comwikipedia.orgHigh symmetry structure influencing electronic properties. acs.org
Bandgap (at 300K)~0.27 eV (direct) numberanalytics.comwikipedia.orgEnables sensitivity to mid-wave infrared radiation. wikipedia.org
Exciton Bohr Radius~46 nm taylorandfrancis.comresearchgate.netAllows for strong quantum confinement and tunable properties in nanocrystals. taylorandfrancis.com
Electron Mobility~1000 cm²/Vs numberanalytics.comazom.comHigh charge carrier mobility contributes to efficient electronic devices. numberanalytics.com
Hole Mobility~900 cm²/Vs azom.com

Evolution of Research Trajectories

Bulk Material Growth Techniques

Bulk PbSe materials, both in single crystal and polycrystalline forms, are foundational for various electronic and thermoelectric devices. samaterials.com

The production of high-quality single crystals of PbSe is crucial for applications demanding high purity and low defect density. carbolite-gero.com The Bridgman-Stockbarger method is a predominant technique for this purpose. carbolite-gero.comwikipedia.org

This method involves the directional solidification of a molten polycrystalline PbSe charge within a crucible. wikipedia.orgwebsite-files.com The material is heated above its melting point and then slowly moved through a controlled temperature gradient, from a hot zone to a cold zone of a furnace. carbolite-gero.comwebsite-files.com A seed crystal is often used at the initial point of solidification to dictate a specific crystallographic orientation. wikipedia.org The process can be configured vertically or horizontally, with key parameters like the temperature gradient, pulling speed (typically 0.03-50 mm/h), and rotation speed (1-5 rpm) being critical for producing homogenous single crystals. carbolite-gero.com While this method reliably produces single-crystal ingots, it can sometimes lead to non-uniform properties throughout the crystal. wikipedia.org The Bridgman technique has proven effective for growing p-type PbSe single crystals. science.gov

Another technique used for growing single crystals is the Travelling Heater Method (THM), which involves solution growth at lower temperatures (around 550 °C) compared to the Bridgman method (around 900 °C). core.ac.uk This lower temperature helps to minimize the formation of dislocations and other imperfections. core.ac.uk

Polycrystalline PbSe is utilized in applications where large-area coverage and cost-effectiveness are more critical than single-crystal perfection, such as in infrared detectors. mdpi.comchalcogen.ro Various methods are employed for its preparation:

Hot Pressing: This technique involves simultaneously applying high temperature and pressure to PbSe powder, which is in a thermoplastic state. fastsinter.comvacfurnace.com This process facilitates plastic flow and densification, requiring significantly less pressure than cold pressing. vacfurnace.com It allows for the creation of dense products with fine-grained structures. fastsinter.com Hot pressing can be combined with other methods, such as mechanical alloying, to rapidly synthesize and tune the properties of PbSe. researchgate.netiaea.org

Sintering: Laser sintering is an alternative method for producing polycrystalline thin films. sci-hub.se This process starts with ultra-pure crystalline ingot that is wet-milled into colloidal nanocrystals. These nanocrystals are then deposited onto a substrate and sintered using a laser to form a continuous and dense film. sci-hub.se This method offers excellent control over the film's morphology and is considered environmentally responsible as it allows for the recovery of unused material. sci-hub.se

Chemical Bath Deposition (CBD): A low-cost method for fabricating polycrystalline PbSe thin films involves the controlled precipitation of lead and selenide ions from an alkaline solution onto a substrate. chalcogen.roui.ac.id The properties of the resulting films, such as grain size and homogeneity, are influenced by deposition parameters like bath temperature. ui.ac.id

Physical Vapor Deposition (PVD): Methods like thermal evaporation are also used to create polycrystalline PbSe films for infrared detectors. mdpi.comgoogle.com

A summary of parameters for different polycrystalline preparation methods is presented below.

Preparation MethodPrecursor/Starting MaterialKey ParametersResulting Material
Hot Pressing Fine PbSe powderHigh Temperature & Pressure (e.g., 10-40 MPa)Dense, fine-grained polycrystalline bulk material fastsinter.comvacfurnace.com
Laser Sintering Colloidal PbSe nanocrystalsLaser power, scan rate, water-cooled heat exchangerContinuous, dense polycrystalline thin film (e.g., 1.5 µm) sci-hub.se
Chemical Bath Deposition Lead nitrate, Sodium selenate (B1209512)Bath temperature (e.g., 40-80 °C), pHPolycrystalline thin film with cubic structure ui.ac.id

Nanomaterial Synthesis Approaches

The synthesis of PbSe nanomaterials, particularly colloidal quantum dots (QDs), has garnered significant attention due to their size-tunable optoelectronic properties. frontiersin.orgnih.gov

Colloidal synthesis offers a low-cost route to produce high-quality PbSe QDs. nih.gov These methods typically involve the reaction of lead and selenium precursors in a high-boiling point solvent in the presence of capping ligands that stabilize the nanocrystals and control their growth.

The hot-injection method is a widely used approach for synthesizing monodisperse PbSe QDs. spiedigitallibrary.orgworldscientific.comnih.gov This technique involves the rapid injection of a selenium precursor solution into a hot solution containing the lead precursor, solvent, and ligands. frontiersin.orgspiedigitallibrary.org This sudden injection triggers a burst of nucleation, followed by a slower growth phase, which allows for precise control over the final QD size. rsc.orgresearchgate.net

Key components and conditions for this method include:

Lead Precursors: Lead oxide (PbO) is commonly used, often reacted with oleic acid (OA) to form lead oleate. spiedigitallibrary.orgrsc.org Other precursors like lead hexyldecanoate have also been studied. frontiersin.orgnih.gov

Selenium Precursors: A common selenium source is elemental selenium dissolved in trioctylphosphine (B1581425) (TOP) to form TOPSe. researchgate.net Sometimes, a secondary phosphine (B1218219) like diphenylphosphine (B32561) (DPP) is added to enhance reactivity. frontiersin.orgnih.gov

Solvents and Ligands: 1-octadecene (B91540) (ODE) is a typical high-boiling point solvent. spiedigitallibrary.orgacs.org Oleic acid (OA) serves as a primary capping ligand, preventing aggregation and controlling growth. researchgate.netresearchgate.net

Temperatures: The lead precursor solution is typically heated to a specific injection temperature (e.g., 145-150 °C), and the reaction is allowed to proceed at a slightly lower growth temperature (e.g., 120-130 °C). researchgate.netnih.gov

The table below summarizes typical parameters for the rapid injection synthesis of PbSe QDs.

Lead PrecursorSelenium PrecursorSolvent/LigandsInjection Temp.Growth Temp.Resulting Size (Approx.)
PbO + Oleic AcidTOPSe + DPPODE150 °C90 s at 150 °C6.4 nm acs.org
Lead OleateTOPSe + DPPODENot specifiedNot specified~10 nm frontiersin.orgnih.gov
PbO + Oleic AcidTOPSeODE150 °CNot specified~7 nm spiedigitallibrary.org

To create larger nanocrystals or core/shell heterostructures, two-step procedures are employed. frontiersin.orgnih.gov These methods typically start with pre-synthesized "core" PbSe QDs, which are then used as seeds for further growth. frontiersin.orgnih.gov

One approach involves the slow addition of lead and selenium precursors to a solution containing the core QDs. frontiersin.org This overcoating process can be performed at various temperatures (e.g., 130, 160, 190 °C) to control the growth of the shell and the final size of the nanocrystals. frontiersin.org For instance, ~10 nm PbSe QDs, initially made via rapid injection, can be grown into larger cubic nanocrystals in the 20–40 nm range through this overcoating method. frontiersin.orgnih.govnih.govosti.gov

Another two-step procedure involves cation exchange to form core/shell structures like PbSe/CdSe. acs.orgnih.gov In this process, PbSe cores are first synthesized. Subsequently, a solution of a cadmium salt, such as cadmium oleate, is introduced. nih.gov This initiates a cation-exchange reaction on the surface of the PbSe QDs, where Pb²⁺ ions are partially replaced by Cd²⁺ ions, forming a CdSe shell. acs.orgnih.gov

A specific example of a two-step overcoating procedure is detailed below. frontiersin.org

StepDescriptionMaterialsTemperatureResult
1. Core Synthesis Rapid injection to form ~10 nm "core" QDs.Lead oleate, TOPSe, DPP in ODENot specified~10 nm cubic PbSe QDs
2. Overcoating Slow addition of precursors to a solution of core QDs.Lead oleate, Diphenylphosphine selenide (DPPSe) in TOP130, 160, or 190 °CLarger cubic nanocrystals (up to 20 nm)

Compound Names

Common NameIUPAC NameFormula
Lead SelenideLead(2+);selenium(2-)PbSe
Lead OxideLead(II) oxidePbO
Oleic Acid(Z)-Octadec-9-enoic acidC₁₈H₃₄O₂
1-OctadeceneOctadec-1-eneC₁₈H₃₆
TrioctylphosphineTrioctylphosphaneC₂₄H₅₁P
DiphenylphosphineDiphenylphosphaneC₁₂H₁₁P
Cadmium OleateCadmium(2+) dioctadec-9-enoateC₃₆H₆₆CdO₄
Lead OleateLead(2+) dioctadec-9-enoateC₃₆H₆₆O₄Pb
Lead HexyldecanoateLead(2+) bis(hexyldecanoate)C₃₂H₆₂O₄Pb
Diphenylphosphine selenideDiphenyl(selanylidene)-λ⁵-phosphaneC₁₂H₁₁PSe
Cadmium SelenideCadmium(2+);selenium(2-)CdSe
Cadmium ChlorideCadmium dichlorideCdCl₂
Lead NitrateLead(II) nitratePb(NO₃)₂
Sodium SelenateDisodium selenateNa₂SeO₄

Colloidal Quantum Dot Synthesis

Ligand Chemistry and Surface Passivation in Colloidal Synthesis

The colloidal synthesis of lead selenide nanocrystals offers a versatile route to obtaining size- and shape-controlled nanoparticles. This process heavily relies on the intricate interplay of ligand chemistry and surface passivation to stabilize the nanocrystals and tailor their properties.

In a typical hot-injection synthesis, lead and selenium precursors are rapidly introduced into a hot solvent containing coordinating ligands. These ligands, often long-chain organic molecules, dynamically bind to the surface of the growing nanocrystals, preventing their aggregation and controlling their growth kinetics. The choice of ligands is paramount in determining the final morphology of the PbSe nanocrystals, which can range from small spherical quantum dots to larger cubic structures. nih.govfrontiersin.org

Commonly used ligands include oleic acid and trioctylphosphine (TOP). Oleic acid, a long-chain fatty acid, acts as a stabilizing agent for the lead precursor and passivates the surface of the nanocrystals. TOP is often used to prepare the selenium precursor (TOPSe) and can also contribute to surface passivation. nih.gov The reactivity of the precursors and the coordination environment provided by the ligands dictate the size and shape of the resulting nanocrystals. For instance, the use of more reactive precursors can lead to the formation of larger nanocrystals. osti.gov

Surface passivation is critical for maintaining the stability and electronic integrity of the PbSe nanocrystals. The organic ligands form a protective shell around the nanocrystal core, preventing oxidation and surface recombination of charge carriers. The length and type of the passivating ligand can also influence the electronic coupling between adjacent nanocrystals in thin films, a crucial factor for device applications. Post-synthesis ligand exchange is a common strategy to replace the original long-chain ligands with shorter ones, thereby improving the conductivity of nanocrystal films. nih.gov This process involves treating the nanocrystal solution with a solution of the new, shorter ligand, leading to a substitution on the nanocrystal surface.

Thin Film Deposition Techniques

The fabrication of high-quality lead selenide thin films is essential for their integration into various electronic and optoelectronic devices. Several techniques have been developed to deposit PbSe thin films with controlled thickness, morphology, and crystallinity.

Chemical Bath Deposition

Chemical Bath Deposition (CBD) is a simple and cost-effective method for depositing PbSe thin films. primescholars.comnumberanalytics.com This technique involves the controlled precipitation of PbSe from an aqueous solution containing lead ions (Pb²⁺) and selenide ions (Se²⁻) onto a substrate. The basic principle lies in the slow, controlled release of these ions to promote heterogeneous nucleation and growth on the substrate surface rather than homogeneous precipitation in the bulk solution. primescholars.com

The deposition process is typically carried out in an alkaline medium. A complexing agent, such as ethylenediaminetetraacetic acid (EDTA) or triethanolamine, is used to control the concentration of free lead ions in the solution, thereby regulating the reaction rate. primescholars.comunizik.edu.ngprimescholars.com The selenium source is often sodium selenosulfate (Na₂SeSO₃) or sodium selenate (Na₂O₄Se), which releases selenide ions upon decomposition in the alkaline bath. ui.ac.idworldscientific.comsemanticscholar.org The pH of the solution and the deposition temperature are critical parameters that influence the film thickness, morphology, and optical properties. primescholars.comworldscientific.com

ParameterEffect on PbSe Thin FilmReference
pHAffects film thickness and optical bandgap. Optical bandgap can vary, for example, between 1.46 eV and 1.75 eV with pH changes. worldscientific.com
Deposition TemperatureInfluences crystallinity and grain size. Higher temperatures (e.g., 80 °C) can lead to more homogeneous surfaces and larger grain sizes. ui.ac.id
Complexing Agent (e.g., EDTA)Controls the release of lead ions and affects film thickness and transmittance. primescholars.comunizik.edu.ng
Deposition TimeDirectly impacts film thickness. For instance, increasing the deposition period from 40 to 80 minutes can increase the thickness from 960 nm to 2422 nm. primescholars.com
Chemical Vapor Deposition

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality, uniform thin films of lead selenide. numberanalytics.comresearch-nexus.net In a typical CVD process, volatile precursors containing lead and selenium are transported in the vapor phase to a heated substrate. On the hot surface, the precursors decompose and react to form a solid PbSe film.

Aerosol-assisted chemical vapor deposition (AACVD) is a variation of CVD where the precursors are dissolved in a solvent and nebulized to create an aerosol, which is then transported to the substrate. research-nexus.netmdpi.com This method allows for the use of non-volatile precursors. For instance, lead(II) dichalcogenoimidophosphinate complexes have been successfully used as single-source precursors for the deposition of PbSe thin films via AACVD. research-nexus.net The deposition temperature is a crucial parameter in CVD, influencing the phase purity and morphology of the resulting films. Studies have shown that pure cubic phase PbSe can be obtained at temperatures around 400-450 °C using specific precursors. mdpi.com Another approach, vapor phase deposition (VPD), has been utilized to deposit wafer-scale uniform PbSe thin films. acs.org

Molecular Beam Epitaxy

Molecular Beam Epitaxy (MBE) is a sophisticated ultra-high vacuum deposition technique that allows for the growth of high-quality, single-crystal thin films with atomic-level precision. numberanalytics.com In MBE, elemental sources of lead and selenium are heated in effusion cells, producing molecular beams that impinge on a heated, single-crystal substrate. The slow deposition rate and the ultra-high vacuum environment ensure the growth of highly ordered epitaxial layers.

MBE has been employed to grow PbSe thin films on various substrates, including BaF₂ and Si. nih.govresearchgate.net The choice of substrate and the control over growth parameters such as substrate temperature and beam fluxes are critical for achieving high-quality epitaxial films with low defect densities. researchgate.netaip.org For example, high-quality PbSe films with low dislocation densities have been achieved on patterned silicon substrates. researchgate.net MBE also enables the fabrication of complex heterostructures, such as CdSe/PbSe junctions, by sequentially depositing different materials. nih.gov Recently, ultrathin PbSe films have been synthesized on Ag(111) substrates via sequential MBE, demonstrating the capability of this technique to produce two-dimensional materials. iphy.ac.cn

TechniqueKey AdvantagesTypical Precursors/SourcesCommon Substrates
Chemical Bath Deposition (CBD)Low cost, simple setup, large-area deposition. primescholars.comLead nitrate, Sodium selenosulfate, EDTA. primescholars.comui.ac.idGlass. primescholars.comui.ac.id
Chemical Vapor Deposition (CVD)High-quality, uniform films, good conformal coverage. numberanalytics.comresearch-nexus.netLead dichalcogenoimidophosphinates, Lead(II) diphenyldiselenophosphinate. research-nexus.netmdpi.comGlass. mdpi.com
Molecular Beam Epitaxy (MBE)Precise control over thickness and composition, growth of single-crystal films. numberanalytics.comHigh-purity elemental Lead and Selenium. nih.govBaF₂, Si(111), Ag(111). nih.govresearchgate.netiphy.ac.cn

Nanowire Fabrication and Growth

Lead selenide nanowires are one-dimensional nanostructures that exhibit unique properties due to quantum confinement effects and a high surface-area-to-volume ratio. aip.org Various methods have been developed for the fabrication and growth of PbSe nanowires.

One common method is the vapor-liquid-solid (VLS) growth mechanism. acs.orgstanford.edu In this process, a metal catalyst nanoparticle (e.g., In, Ga, Bi) is heated in the presence of lead and selenium vapor precursors. acs.orgstanford.edu The precursors dissolve in the liquid catalyst droplet, and upon supersaturation, a PbSe nanowire precipitates and grows from the solid-liquid interface. The diameter of the nanowire is determined by the size of the catalyst droplet. This method can be used to grow complex, hyperbranched nanowire networks. acs.orgstanford.edu

Physical vapor transport (PVT) is another technique used for growing PbSe nanowires. nasa.gov This method involves the evaporation of a PbSe source material at a high temperature and the subsequent condensation of the vapor at a cooler region of the furnace, leading to the formation of nanowires. nasa.gov The growth can be catalyst-free, relying on self-nucleation. nasa.gov

Electrochemical methods, such as lithographically patterned nanowire electrodeposition (LPNE), have also been employed to fabricate PbSe nanowires. escholarship.org This technique offers a cost-effective approach for producing ordered arrays of nanowires. escholarship.org

The structural and electronic properties of PbSe nanowires are strongly dependent on their growth direction and diameter. aip.org For instance, the band gap of the nanowires increases as their diameter decreases due to quantum confinement. aip.org

Structural and Morphological Characterization of Lead 2+ ;selenium 2

Crystalline Structure Analysis

The fundamental arrangement of atoms within a material dictates many of its intrinsic properties. For lead selenide (B1212193), understanding its crystalline structure is paramount.

Lattice Parameters and Unit Cell Determination

At ambient conditions, lead selenide crystallizes in a cubic rock salt (NaCl-type) structure. wikipedia.orgazom.com This structure belongs to the face-centered cubic (FCC) space group Fm-3m (No. 225). materialsproject.orgiphy.ac.cn The unit cell is the basic repeating block of the crystal structure. In the case of PbSe, the lead (Pb²⁺) and selenide (Se²⁻) ions are arranged in a specific, ordered pattern. Each lead ion is octahedrally coordinated to six selenium ions, and conversely, each selenium ion is octahedrally coordinated to six lead ions. materialsproject.org

The lattice parameter, which defines the size of the unit cell, is a crucial characteristic. Experimental and theoretical studies have reported slightly varying values, which can be influenced by factors such as measurement technique and sample preparation. Reported lattice constants for PbSe are generally in the range of 6.12 to 6.18 Å. azom.commaterialsproject.orgaps.org For instance, some studies report values of 6.124 Å, 6.126 Å, and 6.18 Å. azom.commaterialsproject.orgscholarsresearchlibrary.com

Lattice Parameters of Lead Selenide (PbSe)
ParameterValueCrystal SystemSpace Group
Lattice Constant (a)6.12 Å - 6.18 ÅCubicFm-3m

Structural Phase Transitions under External Stimuli

The crystalline structure of lead selenide is not static and can undergo transformations when subjected to external stimuli, most notably high pressure. These phase transitions are of significant scientific interest as they can dramatically alter the material's properties.

Under increasing pressure, PbSe transitions from its initial cubic (B1, NaCl-type) structure to an orthorhombic phase. acs.orgresearchgate.net The onset of this cubic-to-orthorhombic transition has been observed at approximately 3.5 GPa, accompanied by a volume reduction of about 3.4%. acs.org Further theoretical and experimental studies have identified different intermediate orthorhombic structures, including Cmcm, Pnma, and B27 types. acs.orgscispace.comresearchgate.net For example, some studies report a transition from the B1 to a B27 phase at around 6.24 GPa. scispace.comresearchgate.net

At even higher pressures, a second structural phase transition occurs, typically to a CsCl-type (B2) structure. researchgate.netresearchgate.net The transition pressure for this second phase change has been reported at values such as 16.39 GPa and higher. scispace.comresearchgate.net The specific pressures at which these transitions occur can vary depending on the experimental conditions and the theoretical models used. researchgate.net For instance, in PbSe/SnSe superlattices, the transition pressures were observed to vary depending on the thickness of the PbSe layer. tandfonline.com Temperature also plays a role; at an elevated temperature of 1000 K, the reverse orthorhombic-to-cubic transition was observed at 6.12 GPa. acs.org

Pressure-Induced Phase Transitions in Lead Selenide (PbSe)
Initial Phase (Structure)Transition Pressure (GPa)Final Phase (Structure)Reference
Cubic (B1, NaCl-type)~3.5Orthorhombic acs.org
Cubic (B1)6.24Orthorhombic (B27) scispace.comresearchgate.net
Orthorhombic (B27)16.39Cubic (B2, CsCl-type) scispace.comresearchgate.net
Orthorhombic6.12 (at 1000 K)Cubic (B1) acs.org

Surface Orientations and Reconstruction

The surfaces of a crystal are where it interacts with its environment, and their structure can differ from the bulk. A comprehensive density-functional theory (DFT) study has been conducted on the (001), (011), and (111) surfaces of PbSe. acs.org The (200) plane is often the preferred growth orientation, where surface energy minimization is a dominant factor. journal-spqeo.org.uaresearchgate.net

Surface reconstruction, a process where surface atoms rearrange into a structure different from the bulk, is an important phenomenon. For the (001) surface of PbSe, studies have shown ionic displacements perpendicular to the surface, leading to a "rumpling" effect where the vertical shifts of lead and selenium ions differ. aps.org This is a characteristic feature of rocksalt crystals. aps.org The use of dispersion corrections in DFT calculations has been shown to be crucial for accurately predicting the surface energies and equilibrium shapes (Wulff constructions) of PbS and PbSe. acs.org

Nanoscale Morphological Investigations

When synthesized at the nanoscale, lead selenide exhibits a rich variety of shapes and sizes, which are highly dependent on the synthesis conditions.

Size and Shape Evolution in Nanocrystals

Colloidal synthesis methods have proven to be highly effective for producing PbSe nanocrystals with controlled size and shape. frontiersin.orgrsc.org The size of these nanocrystals can be tuned over a wide range, for instance, from 6 to 25 nm. rsc.org Researchers have successfully synthesized various morphologies, including nanospheres, nanoflowers, nanocubes, polyhedrons, and even more complex star shapes. rsc.orgrsc.org

The evolution of the nanocrystal shape is often controlled by factors such as the type and concentration of ligands (e.g., oleic acid, oleylamine), reaction time, and temperature. rsc.orgrsc.orgrsc.org For example, by increasing the reaction time in a solvothermal process using oleic acid as a ligand, the morphology of PbSe nanocrystals can evolve from nanospheres to nanoflowers and finally to nanocubes. rsc.org Similarly, varying the concentration of oleic acid and oleylamine (B85491) can lead to the formation of spherical, cubic, and cuboctahedral shapes. rsc.org Two-step procedures, involving the overcoating of smaller "core" nanocrystals, have been used to prepare larger cubic PbSe nanocrystals in the 20–40 nm size range. frontiersin.orgnih.gov

Factors Influencing PbSe Nanocrystal Morphology
FactorEffect on MorphologyResulting ShapesReference
Reaction Time (with Oleic Acid)Evolution of shape over timeNanospheres → Nanoflowers → Nanocubes rsc.org
Oleic Acid/Oleylamine ConcentrationControl over size and shapeSpheres, Cubes, Cuboctahedra (6-25 nm) rsc.org
Oleic Acid Amount (fixed Oleylamine)Control over size and shapeQuasi-spherical, Cubic, Octahedral, Cuboctahedral, Star-shaped (18-50 nm) rsc.org
Two-Step OvercoatingGrowth of larger nanocrystalsCubic (20-40 nm) frontiersin.orgnih.gov

Nanocrystal Assembly and Three-Dimensional Matrix Layers

Individual PbSe nanocrystals can self-assemble into ordered, larger-scale structures known as superlattices or mesocrystals. pnas.orgacs.org This self-assembly process can be directed by manipulating interactions between the nanocrystals and their surrounding ligands, often through the careful choice of solvents. pnas.org Researchers have successfully assembled PbSe nanocrystals into distinct superlattice structures, including body-centered cubic (bcc), body-centered tetragonal (bct), and face-centered cubic (fcc). pnas.org

Furthermore, three-dimensional matrix layers of PbSe nanocrystals can be fabricated. bgu.ac.ilaip.orgresearchgate.net The electrical conductance of these layers is a subject of study, with simulations suggesting that creating a gradient in nanocrystal size along the thickness of the layer can enhance directional conductance. bgu.ac.ilaip.org The properties of these assemblies are influenced by factors such as the distance between adjacent nanocrystals and the size distribution within the matrix. aip.orgresearchgate.net The use of conductive inorganic ligands, as opposed to insulating organic ones, in the self-assembly process can lead to supercrystals with strong electronic coupling between the constituent nanocrystals. nih.gov

Heterostructure Formation (e.g., Core/Shell Nanostructures, Layered Compounds)

The formation of heterostructures involving lead selenide is a key strategy for tuning its properties for various applications. These structures are created by combining PbSe with other semiconductor materials, leading to novel functionalities.

Core/Shell Nanostructures:

Core/shell quantum dots (QDs) are a prominent type of heterostructure where a core of one material is encapsulated by a shell of another. In the context of lead selenide, various core/shell configurations have been synthesized and studied.

PbSe/CdSe Core/Shell QDs: These heterostructures are often synthesized through a partial cation-exchange process. nih.gov The formation of a CdSe shell around a PbSe core can enhance the photoluminescence quantum yields. researchgate.net The synthesis involves reacting PbSe quantum dots with a cadmium source, leading to the formation of a CdSe shell of controlled thickness, which is accompanied by a shrinking of the PbSe core. researchgate.net Research has shown that the growth of cadmium chalcogenide shell layers on a PbSe quantum dot provides electronic energy levels in a staggered offset (type II) configuration, which can facilitate efficient charge separation. rsc.org

PbSe/PbS and PbSe/PbSeₓS₁₋ₓ Core/Shell QDs: These structures can be synthesized via one-step or two-step procedures, including epitaxial growth. nih.gov For instance, PbSe/PbS core/shell nanocrystals have been prepared using a two-stage process, while PbSe/PbSeₓS₁₋ₓ can be formed in a single-stage procedure. researchgate.net The thickness and composition of the shell can be controlled by adjusting synthesis parameters like monomer concentration, temperature, and reaction time. nih.gov The formation of a PbS shell has been shown to improve the stability of PbSe nanocrystals in air. researchgate.net

PbSe/SnS Core/Shell QDs: To address the cytotoxicity of lead-based quantum dots, researchers have explored coating them with more biocompatible materials like tin sulfide (B99878) (SnS). spiedigitallibrary.org These near-infrared emitting core/shell quantum dots have potential applications in biomedicine. spiedigitallibrary.org

The table below summarizes some of the synthesized PbSe-based core/shell heterostructures and their synthesis methods.

Core/Shell SystemSynthesis Method(s)Key Features
PbSe/CdSePartial Cation ExchangeType II band alignment, enhanced photoluminescence, tunable optical properties. nih.govresearchgate.netrsc.org
PbSe/PbSTwo-stage process, Syringe pump shellingImproved air stability, tunable exciton (B1674681) transitions. nih.govresearchgate.net
PbSe/PbSeₓS₁₋ₓOne-step simultaneous injection, Epitaxial growthControlled shell composition and thickness, tunable band-gap energy. nih.gov
PbS/PbSeTreatment of PbS nanocrystals with Se solutionCore-shell morphology with potential for photovoltaic applications. nih.gov
PbSe/SnSOne-pot and two-pot synthesis methodsAims to improve biocompatibility and reduce cytotoxicity of lead-based QDs. spiedigitallibrary.org

Layered Compounds and Other Heterostructures:

Beyond core/shell structures, other forms of lead selenide heterostructures have been investigated.

Epitaxial Layers: Thin, strained layers of PbSe can be grown on substrates like potassium chloride (KCl) using molecular beam epitaxy. scirp.org Due to the lattice mismatch between PbSe and the substrate, the layers are in an elastic-stressed state, which can modify their properties. scirp.org

Quasi-One-Dimensional Heterostructures: Electrodeposition techniques have been used to create ordered arrays of quasi-one-dimensional Pb/PbSe heterostructures. acs.org These structures consist of alternating segments of lead metal and lead selenide, forming metal-semiconductor nanojunctions. acs.org

Nanocomposites: Lead selenide nanostructures have been co-electrospun within hollow titanium dioxide (TiO₂) nanotubes to create a PbSe/TiO₂ nanocomposite. mdpi.com This heterostructure is designed for photovoltaic applications, leveraging the high surface area and connectivity for efficient charge carrier flow. mdpi.com

Defect Chemistry and Non-Stoichiometry Effects

The properties of lead selenide are highly sensitive to the presence of native defects and deviations from stoichiometry. Understanding and controlling these aspects is crucial for tailoring the material's performance.

Types of Point Defects:

First-principles studies have identified several types of intrinsic point defects in lead selenide, including:

Vacancies: These are missing atoms from the crystal lattice. Both lead vacancies (VPb) and selenium vacancies (VSe) can exist. uu.nlaip.orgnih.gov

Interstitials: These are atoms that occupy sites in the crystal that are not regular lattice sites.

Antisites: These occur when a lead atom occupies a selenium site (PbSe) or a selenium atom occupies a lead site (SePb). aip.org

Schottky Defects: These are pairs of cation and anion vacancies. uu.nlnih.gov Schottky dimers, where the vacancies are adjacent, have been found to have surprisingly low formation energies. uu.nlnih.govresearchgate.net

Frenkel Defects: These consist of a vacancy and a nearby interstitial atom of the same element. uu.nlnih.gov Studies suggest that Frenkel defects are the predominant type in lead selenide. aip.org

Formation Energies and Stability:

The formation energies of these defects determine their concentration in the material. Theoretical calculations have shown that monovacancy defects and Schottky defects are generally favored over interstitial and Frenkel defects. uu.nlnih.gov The formation energy of defects is also influenced by their location within the material, with lower formation energies often found at the surface of nanostructures compared to the bulk. aip.org

The table below summarizes the calculated formation energies for some key defects in lead selenide.

Defect TypeFormation Energy (eV)Notes
Schottky Dimer1.29The cation and anion vacancies are adjacent to each other. uu.nlnih.govresearchgate.net
Lead Vacancy (VPb)-Gives rise to a shallow acceptor state. uu.nlnih.gov
Selenium Vacancy (VSe)-Generates a deep donor state. uu.nlnih.gov

Effects of Non-Stoichiometry and Defects:

Deviations from the ideal 1:1 stoichiometric ratio of lead to selenium have profound effects on the material's properties.

Carrier Concentration: The concentration of charge carriers (electrons or holes) in lead selenide is directly related to its stoichiometry. jst.go.jp Heat treatment in a selenium vapor can be used to control the deviation from stoichiometry and thus the carrier concentration. jst.go.jp The carrier concentration has been found to be proportional to the ±1/4 power of the selenium pressure, which is evidence that the native defects are cation or anion vacancies. jst.go.jp

Electronic Properties: Point defects introduce new electronic states within the band structure of lead selenide. aip.org Vacancies can create states near the band edges, while antisite defects can introduce states within the band gap. aip.org For instance, a lead vacancy acts as an acceptor, leading to p-type conductivity, while a selenium vacancy acts as a donor. uu.nlnih.gov

Optical Properties: Non-stoichiometric defects can significantly alter the photoluminescence spectra of metal-selenide nanostructures. researchgate.net

Thermoelectric Properties: Defect engineering is a powerful tool for enhancing the thermoelectric performance of lead selenide. acs.org Introducing defects such as dislocations and nanoprecipitates can modulate the electrical and thermal transport properties independently, leading to a higher figure of merit (ZT). acs.org

Influence of Dopants: The introduction of dopants can alter the defect chemistry. For example, doping with bismuth selenide (Bi₂Se₃) or silver selenide (Ag₂Se) has been shown to affect the diffusion of lead in lead selenide by influencing the concentration of point defects. aip.org Similarly, iodine can be used to modulate the Pb/Se atomic ratio and optimize the material's optoelectronic properties. mdpi.com

Electronic Structure and Band Theory of Lead 2+ ;selenium 2

Electronic Band Structure Determination

The electronic band structure of a material describes the ranges of energy that an electron is allowed to have. For PbSe, which crystallizes in a rock-salt structure, the determination of its band structure is crucial for understanding its optical and transport properties. numberanalytics.comresearchgate.net

The key features of the electronic band structure of PbSe are found at high-symmetry points in the Brillouin zone, which is the primitive cell of the reciprocal lattice. researchgate.net For PbSe, a face-centered cubic (fcc) lattice, the most critical point is the L-point. researchgate.netresearchgate.net Both the valence band maximum (VBM) and the conduction band minimum (CBM) are located at the L-point, making PbSe a direct bandgap semiconductor. researchgate.netaps.orgchemrxiv.org This is a defining characteristic that governs its strong interaction with light. The energy gap at the L-point is narrow, with experimental values around 0.27 eV at room temperature. numberanalytics.comwikipedia.org

The band structure around the L-point is highly non-parabolic, deviating significantly from simpler models. aps.org This complexity arises from the interaction between multiple valence and conduction bands. aps.org The unique electronic structure of PbSe, with both band extrema at the L-point, distinguishes it from many other semiconductor materials. colorado.edu

First-principles calculations, based on density functional theory (DFT), are a powerful tool for determining the electronic band structure of materials from fundamental quantum mechanical principles. researchgate.netias.ac.in Various computational methods and approximations are employed to solve the complex many-body Schrödinger equation for the electrons in the crystal.

For PbSe, calculations often use the full-potential linearized augmented plane wave (FP-LAPW) method or pseudopotential methods. colorado.eduias.ac.inconicet.gov.ar The choice of the exchange-correlation functional, such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA), is critical. ias.ac.inconicet.gov.ar While standard DFT calculations often underestimate the bandgap of semiconductors, modified approaches like the Tran-Blaha modified Becke-Johnson (TB-mBJ) potential have shown good agreement with experimental values for PbSe, yielding a bandgap of around 0.28 eV. aps.org

First-principles calculations have confirmed that the direct bandgap of PbSe is located at the L-point of the Brillouin zone. aps.orgchemrxiv.orgias.ac.in These calculations also provide detailed information about the orbital contributions to the bands. The valence band just below the Fermi level is primarily composed of p-states from the selenium atoms, while the conduction band just above the Fermi level is dominated by p-electrons from the lead atoms. chemrxiv.org

Table 1: Calculated Bandgap of PbSe using Different First-Principles Methods

Calculation MethodExchange-Correlation FunctionalCalculated Bandgap (eV)Reference
FP-LAPWGGA0.18 researchgate.net
FP-LAPWGGA with spin-orbitimprovement over GGA ias.ac.in
PseudopotentialTB-mBJ0.28 aps.org
Augmented Plane Wave-- aps.org

Note: The calculated bandgap values can vary depending on the specific computational parameters and approximations used.

The k·p perturbation theory is a semi-empirical method used to calculate the band structure, particularly the effective mass and optical properties, near specific points in the Brillouin zone. wikipedia.orgsoumyadeepsarma.com It is especially useful for describing the band edges with high accuracy. soumyadeepsarma.com The theory treats the k·p term in the Hamiltonian as a perturbation, where k is the wavevector and p is the momentum operator. wikipedia.org

For PbSe, the k·p theory is applied to model the band structure around the L-point. aps.orgaps.org This approach is crucial for understanding the non-parabolic nature of the bands and for calculating important parameters like effective masses and g-factors. aps.orgdtic.mil The model takes into account the interactions between the nearby valence and conduction bands. aps.org A simple two-band model can provide initial insights, but more accurate descriptions, especially for properties like the g-factor, require the inclusion of more bands (e.g., a six-band model). aps.orgaps.org The k·p perturbation theory has been successfully used to explain experimental transport data in lead salts. aps.org

The density of states (DOS) describes the number of available electronic states at each energy level. researchgate.net Analysis of the DOS provides valuable information about the distribution of electrons and the nature of chemical bonding. rsc.org For PbSe, the DOS calculations are typically performed in conjunction with first-principles band structure calculations. aps.org

The DOS reveals that near the valence band maximum, there is a significant contribution from Pb-s states interacting with Se-p states. aps.org The conduction band minimum is also influenced by Se-d states. aps.org The p-states of the chalcogen atoms (Se) are the main contributors to the valence band just below the Fermi level, while the p-electrons of Pb dominate the conduction band just above it. chemrxiv.org The total DOS for PbSe shows distinct features corresponding to the different electronic bands. researchgate.net

Spin-orbit interaction (SOI) is a relativistic effect that describes the interaction of an electron's spin with its orbital motion. In heavy elements like lead, SOI is a significant factor that can dramatically alter the electronic band structure. aps.orgarxiv.org

In PbSe, the inclusion of SOI in first-principles calculations is crucial for obtaining accurate band structures and bandgaps. ias.ac.inarxiv.org The spin-orbit coupling causes a splitting of the energy bands, particularly those derived from p-orbitals. ias.ac.in For instance, the spin-orbit splitting of the Pb 6p states is calculated to be around 2.0 eV. aps.org This interaction is a key reason for the narrow direct bandgap at the L-point. aps.org Without considering SOI, calculations predict a much larger bandgap. aps.org The SOI also leads to a mixing of spin-singlet and spin-triplet characters in excitonic states. colorado.edu Furthermore, in two-dimensional structures of lead chalcogenides, SOI can lead to a large Rashba splitting in the conduction band. researchgate.net

Brillouin Zone Analysis and Band Extrema (L-point)

Bandgap Engineering

Bandgap engineering refers to the ability to control the bandgap of a semiconductor material. This is a critical capability for tailoring the material's properties for specific device applications. researchgate.net For PbSe, with its narrow bandgap, tuning this property allows for the optimization of its performance in infrared detectors and solar cells. numberanalytics.comresearchgate.net

One common method for bandgap engineering in PbSe is through the formation of ternary alloys. By alloying PbSe with other lead chalcogenides like lead sulfide (B99878) (PbS), the bandgap can be continuously tuned. chemrxiv.orgresearchgate.net For example, in PbS₁₋ₓSeₓ thin films, the optical bandgap can be tuned from the near-infrared to the visible region. researchgate.net Similarly, doping with elements like tin (Sn) can also modify the bandgap. In Sn-doped PbSe nanocrystals, the bandgap energy changes in a nearly linear fashion with the tin concentration. rsc.org

Another approach to bandgap engineering is through quantum confinement in nanocrystals. researchgate.net Due to its large Bohr exciton (B1674681) radius (46 nm), the bandgap of PbSe can be significantly increased by reducing the size of the nanocrystals. researchgate.netfrontiersin.org This allows for the tuning of the optical absorption and emission over a wide spectral range.

The ability to manipulate the bandgap of PbSe through alloying and quantum confinement makes it a versatile material for a variety of optoelectronic and thermoelectric applications. researchgate.netresearchgate.net

Quantum Confinement Effects on Bandgap

Quantum confinement occurs when the physical dimensions of a semiconductor are reduced to a scale comparable to or smaller than its exciton Bohr radius. internationaljournalssrg.orguga.edu In Lead(2+);selenium(2-), this effect is particularly pronounced due to its large exciton Bohr radius. aip.orgaps.org As the size of PbSe nanocrystals (also known as quantum dots or QDs) or the thickness of thin films decreases, the continuous energy bands of the bulk material transform into discrete, quantized energy levels. internationaljournalssrg.org This confinement of charge carriers (electrons and holes) leads to a significant increase in the effective bandgap energy, a phenomenon often described as a "blue shift" in the optical absorption and emission spectra. internationaljournalssrg.orguga.edu

The relationship between the nanocrystal size and the bandgap is a key aspect of quantum confinement. The energy gap increases roughly as the inverse of the size for both quantum wells and dots. aps.org For example, as the diameter of PbSe QDs decreases from 10 nm to 2 nm, the bandgap can increase from the bulk value of 0.27 eV to over 1 eV. internationaljournalssrg.org This size-dependent tunability allows for precise control over the material's optical properties, shifting its absorption and emission from the mid-infrared into the near-infrared (NIR) range. internationaljournalssrg.org Studies on thin films created by methods like electrochemical atomic layer epitaxy have also confirmed that restricting the film thickness leads to measurable changes in the fundamental energy gap due to quantum confinement. uga.eduuga.edu

The table below illustrates the effect of quantum confinement on the bandgap of Lead(2+);selenium(2-) nanocrystals.

Nanocrystal Diameter (nm)Approximate Bandgap (eV)Reference
Bulk0.27 numberanalytics.comarabjchem.orginternationaljournalssrg.org
10~0.27 internationaljournalssrg.org
8>0.27 internationaljournalssrg.org
2>1.0 internationaljournalssrg.org
~2.51.25 arabjchem.org

Doping-Induced Bandgap Modulation

Doping, the intentional introduction of impurities, is a fundamental technique used to control the electrical properties of semiconductors. samipubco.commyschooltrick.com In Lead(2+);selenium(2-), doping not only modifies the carrier concentration but can also modulate the electronic band structure. While the effect is often more subtle than the dramatic changes seen with quantum confinement, it plays a crucial role in optimizing material performance for applications like thermoelectrics. arxiv.org

Certain dopants can induce changes in the bandgap or the density of states (DOS) near the band edges. For example:

Thallium (Tl) doping has been shown to modify the band structure around the Fermi level, which contributes to an increased Seebeck coefficient. osti.govacs.org

Gallium Antimonide (GaSb) co-doping can flatten the conduction band and reduce the energy difference between the primary (L) and secondary (Σ) conduction bands. nih.gov This phenomenon, known as band convergence, leads to a higher DOS effective mass and an improved Seebeck coefficient. nih.gov Theoretical calculations show GaSb doping can decrease the energy separation (ΔEc) between the Σ and L bands from 0.33 eV in intrinsic PbSe to 0.13 eV. nih.gov

Sodium (Na) doping has also been associated with valence band convergence, which enhances thermoelectric properties. nih.govresearchgate.net

Strontium Oxide (SrO) addition to PbSe quantum dots embedded in silicate (B1173343) glasses causes a blue-shift in absorption and photoluminescence, which is attributed to an increase in the bandgap of the PbSe nanocrystals. postech.ac.kr

These modifications highlight that doping is not merely about adding charge carriers but also about engineering the fundamental electronic states of the material.

Strain Effects on Electronic Properties

Applying mechanical strain to Lead(2+);selenium(2-) is another powerful method to engineer its electronic properties. Strain is often introduced during the epitaxial growth of thin films on substrates with a different lattice constant. aps.orgaps.org The resulting lattice mismatch can be accommodated by various strain-relief mechanisms, including the formation of interfacial defects and dislocations. aps.org

The electronic properties of PbSe are highly sensitive to this epitaxial strain. aps.orgaps.org For instance, when PbSe thin films are grown on III-V substrates like Gallium Arsenide (GaAs), Indium Arsenide (InAs), or Gallium Antimonide (GaSb), the compressive lattice mismatch controls the resulting electronic characteristics. aps.org The ability of PbSe to relax strain through diverse mechanisms makes it a versatile material for integration into hybrid heterostructures. aps.org

First-principles calculations have shown that applying strain can adjust the bandgap and optical properties of PbSe-based heterojunctions. researchgate.net For example, in a PbS/PbSe/CsPbI3 heterostructure, strain can be used to tune the optical absorption intensity. researchgate.net The choice of substrate and the resulting strain can also influence the preferred growth orientation of PbSe thin films, which in turn affects their optical properties. acs.org While compressive strain reduces the bandgap in some selenide (B1212193) compounds, tensile strain can increase it, demonstrating the potential for strain engineering to fine-tune device performance. rsc.org

Acceptor and Donor Levels in Doped Lead(2+);selenium(2-)

Doping Lead(2+);selenium(2-) with different elements introduces impurity states within the band structure, which act as either donors or acceptors. myschooltrick.comproject-uni.com Donor impurities introduce energy levels near the conduction band, from which electrons can be easily excited into the band, creating an n-type semiconductor with a surplus of electrons. myschooltrick.comproject-uni.com Conversely, acceptor impurities create energy levels near the valence band, accepting electrons from it and leaving behind an excess of holes, resulting in a p-type semiconductor. myschooltrick.comproject-uni.com

A variety of elements have been investigated as dopants for PbSe:

Group IIIA Elements : These elements have been systematically studied for their doping effects. arxiv.orgosti.govnih.gov

Gallium (Ga) and Indium (In) are effective n-type dopants (donors), increasing the electron concentration. osti.govnih.govaip.org

Thallium (Tl) acts as a p-type dopant (acceptor), increasing the hole concentration. osti.govnih.gov First-principles calculations confirm that Tl impurity introduces a shallow acceptor state. aps.org

Aluminum (Al) also acts as an effective n-type donor. aip.orgaps.org

Boron (B) doping can also produce n-type material. osti.gov

Alkali Metals : Sodium (Na) is a well-known p-type dopant (acceptor) in PbSe. nih.govsemi.ac.cn

Other Dopants :

Chlorine (Cl) , often introduced with sodium in the form of NaCl, can contribute to doping. nih.gov

Bismuth (Bi) has been investigated as a dopant in lead chalcogenides. ista.ac.at

Copper (Cu) has been reported to act as an acceptor in PbSe. researchgate.net

The table below summarizes the behavior of common dopants in Lead(2+);selenium(2-).

Dopant ElementDoping TypeCarrier TypeRoleReference
Gallium (Ga)n-typeElectronDonor arxiv.orgnih.gov
Indium (In)n-typeElectronDonor nih.govaip.org
Aluminum (Al)n-typeElectronDonor aip.orgaps.org
Boron (B)n-typeElectronDonor osti.gov
Thallium (Tl)p-typeHoleAcceptor acs.orgnih.govaps.org
Sodium (Na)p-typeHoleAcceptor nih.govsemi.ac.cn
Copper (Cu)p-typeHoleAcceptor researchgate.net

Charge Carrier Dynamics and Transport Phenomena in Lead 2+ ;selenium 2

Carrier Generation and Recombination Mechanisms

Carrier generation and recombination are the processes by which mobile charge carriers are created and eliminated in a semiconductor. wikipedia.org In PbSe, these phenomena are central to its application in devices like photodetectors and solar cells. The generation of an electron-hole pair typically occurs when an electron in the valence band absorbs enough energy to transition to the conduction band. wikipedia.org Recombination is the reverse process, where a conduction band electron loses energy and occupies an empty state (a hole) in the valence band. wikipedia.org

Upon photoexcitation, an electron and a hole can be coulombically bound to each other, forming a quasi-particle known as an exciton (B1674681). In semiconductor nanocrystals, or quantum dots (QDs), the dynamics of these excitons are of particular interest. acs.orgnih.govacs.org The efficiency of many PbSe-based devices relies on the dissociation of these excitons into free charge carriers before they can recombine. acs.org

The dissociation of excitons can be influenced by several factors, including the nanocrystal's size, shape, and the surrounding environment. acs.orgnih.gov For instance, studies on other semiconductor nanocrystals like cadmium selenide (B1212193) (CdSe) have shown that elongated nanostructures (quantum rods) can exhibit enhanced multiexciton dissociation efficiency compared to spherical quantum dots. acs.org This is attributed to the one-dimensional nature of the exciton states and the facilitation of ultrafast electron transfer to acceptor molecules at the surface. acs.org In PbSe quantum dots, the strong quantum confinement effects due to the large Bohr radii of both electrons and holes play a significant role in their physical properties. aip.org The dissociation of excitons is a critical step for generating a photocurrent in photovoltaic devices. acs.org

In some cases, particularly at high excitation intensities, multiple excitons can be generated by a single photon, a process known as multiple exciton generation (MEG). acs.org The efficient dissociation of these multiple excitons is a key area of research for enhancing the efficiency of solar cells. acs.org However, the presence of multiple excitons also increases the probability of non-radiative Auger recombination, where the energy from exciton-exciton annihilation is transferred to another charge carrier. acs.org

Once an electron-hole pair is generated, it will eventually recombine. This recombination can occur through several pathways, broadly categorized as radiative and non-radiative.

Radiative Recombination: In this process, the energy released during electron-hole recombination is emitted as a photon of light. scribd.com This is the fundamental mechanism behind the operation of light-emitting diodes (LEDs). scribd.com Band-to-band recombination, where an electron directly transitions from the conduction band to the valence band, is a common radiative pathway in direct bandgap semiconductors. scribd.com The quantum efficiency of radiative recombination is a critical parameter for light-emitting applications. bohrium.com

Non-Radiative Recombination: In contrast, non-radiative recombination pathways release energy in forms other than light, such as heat (phonons) or by transferring it to another charge carrier (Auger recombination). wikipedia.orgscribd.com These processes are generally detrimental to the performance of optoelectronic devices as they reduce the number of charge carriers that can be extracted as current or the number of photons emitted.

Shockley-Read-Hall (SRH) Recombination: This is a type of non-radiative recombination that occurs via trap states within the bandgap of the semiconductor. wikipedia.org These traps can be caused by crystal defects, impurities, or surface dangling bonds. wikipedia.org The presence of these trap states provides an intermediate energy level for electrons and holes to recombine, often releasing energy as phonons. In polycrystalline PbSe films, trap states at grain boundaries can act as significant recombination centers. acs.org

Auger Recombination: This is a three-particle process where the energy from an electron-hole recombination is transferred to a third charge carrier, exciting it to a higher energy level. wikipedia.org This process becomes more significant at high carrier concentrations. wikipedia.org In PbSe quantum dots, Auger recombination is a dominant decay pathway for multiexcitonic states. aip.org

Surface Recombination: The surface of a semiconductor crystal represents a significant disruption of the periodic lattice structure, leading to the formation of surface states that can act as recombination centers. wikipedia.org This is particularly important in nanomaterials where the surface-to-volume ratio is high. Passivating the surface of PbSe quantum dots with appropriate ligands is crucial to minimize surface recombination and enhance photoluminescence quantum yields. annualreviews.org

Charge Carrier Mobility and Scattering Mechanisms

Charge carrier mobility is a measure of how quickly an electron or a hole can move through a material under the influence of an electric field. High carrier mobility is desirable for many electronic and optoelectronic applications as it leads to more efficient charge transport and collection. numberanalytics.com The mobility of charge carriers in PbSe is influenced by various scattering mechanisms that impede their motion.

Material FormCarrier TypeMobility (cm²/Vs)Temperature (K)Reference
Single Ultrathin Colloidal NanowireHole490Room Temperature nih.gov, acs.org
Single Ultrathin Colloidal NanowireHole740139 nih.gov, acs.org
Single Ultrathin Colloidal NanowireHole30Room Temperature (as-grown) acs.org
Bulk PbSeElectron~1000Room Temperature numberanalytics.com

In a crystal lattice, atoms are not stationary but vibrate around their equilibrium positions. These quantized lattice vibrations are known as phonons. The interaction between charge carriers and these phonons, known as electron-phonon coupling, is a primary scattering mechanism that limits carrier mobility, especially at higher temperatures. acs.org

In PbSe, the strength of this interaction is described by the deformation potential coefficient. pnas.org Studies have shown that the electron-phonon coupling in the conduction band of PbSe is weaker than in the valence band, which results in higher mobility for electrons compared to holes. pnas.org The mobility in bulk PbSe generally increases as the temperature decreases due to reduced phonon scattering. acs.org However, in some nanostructured forms of PbSe, such as quantum dots, the energy relaxation between charge carriers and the lattice can be very fast, on the order of picoseconds, suggesting that the "phonon bottleneck" effect (a predicted slowdown of carrier relaxation due to discrete energy levels) may not be significant. optica.org, researchgate.net, aip.org

In polycrystalline materials, the interfaces between individual crystal grains, known as grain boundaries, act as significant sources of charge carrier scattering. acs.orgias.ac.in These boundaries are regions of atomic disorder and can contain a high density of defects and trap states. acs.org

Film TypeParameterValueReference
Polycrystalline Sb₂S₃Grain Boundary Trap State Density5.013 x 10¹² cm⁻² ias.ac.in
Polycrystalline Sb₂S₃Grain Boundary Barrier Height0.205 eV ias.ac.in
Polycrystalline SnSeGrain Boundary Potential Barrier Heightup to 62 meV acs.org
Polycrystalline SnSeHole Mobility5 cm²/(Vs) at RT acs.org
Polycrystalline SnSeHole Mobility (at 500 °C growth temp)46 cm²/(Vs) acs.org

In colloidal quantum dot (CQD) systems, the transport of charge carriers is highly dependent on the organic molecules, or ligands, that cap the surface of the nanocrystals. These ligands play a crucial role in stabilizing the CQDs in solution and passivating surface defects. However, they also create a physical barrier between adjacent quantum dots, which can hinder charge transport. northwestern.edu

The choice of ligand can significantly impact the inter-dot distance and the electronic coupling between quantum dots. northwestern.edu Short-chain ligands generally lead to better electronic coupling and higher carrier mobility compared to long-chain ligands. acs.org The process of replacing the original long-chain ligands with shorter ones, known as ligand exchange, is a common strategy to improve the conductivity of CQD films. acs.orgmdpi.com For example, treating PbSe nanowires with ammonium (B1175870) thiocyanate (B1210189) has been shown to improve surface passivation and lead to a tenfold increase in conductivity and a high hole mobility. acs.org

The mechanism of charge transport in these systems is often described as a hopping process, where carriers move from one quantum dot to the next. northwestern.edu The nature of this hopping can be influenced by the type of ligand, with different ligands promoting different conduction mechanisms, such as nearest-neighbor hopping or variable-range hopping. acs.org

Thermoelectric Transport Properties

Lead selenide is a well-regarded thermoelectric material, capable of converting heat energy into electrical energy and vice versa. Its performance is characterized by the dimensionless figure of merit (ZT), which depends on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). Doping with various elements has been a key strategy to enhance the thermoelectric properties of PbSe. nih.govmit.edu

The Seebeck coefficient is a measure of the magnitude of the thermoelectric voltage that develops across a material when it is subjected to a temperature gradient. In PbSe, the Seebeck coefficient can be manipulated through doping. For instance, doping with Group IIIA elements like Boron (B), Gallium (Ga), and Indium (In) has been shown to result in n-type PbSe with negative Seebeck coefficients. mit.edu Conversely, doping with Thallium (Tl) produces p-type material. nih.govmit.edu

Studies on as-grown p-type PbSe single crystals show a positive Seebeck coefficient that increases linearly with temperature, which is characteristic of metallic behavior. osti.govresearchgate.net In screen-printed thin films of colloidal PbSe nanocrystals, a remarkably high Seebeck coefficient of 561 μV K⁻¹ was achieved at 143 °C, a value attributed to quantum confinement effects. nih.govmdpi.com Doping with antimony (Sb) in PbSe can lead to a high Seebeck coefficient that remains relatively constant over a wide temperature range (300 K to 830 K), with an absolute value exceeding 250 μV K⁻¹. rsc.org This unusual behavior is linked to a strongly temperature-dependent carrier concentration. rsc.org

Seebeck Coefficient of Doped Lead Selenide at Various Temperatures
DopantDopant Concentration (at%)Temperature (K)Seebeck Coefficient (μV/K)Reference
Ga0.5~873Negative nih.govmit.edu
In0.5~873Negative nih.govmit.edu
TlNot Specified~723Positive nih.govmit.edu
AlNot Specified850~40-100% higher than predicted mit.edu
SbNot Specified300-830>250 (absolute value) rsc.org

The electrical conductivity of PbSe is a critical factor in its thermoelectric performance and is highly dependent on carrier concentration and mobility, which can be determined through Hall effect measurements. nih.govraiuniversity.edujps.jp Room-temperature Hall measurements on PbSe doped with Ga and In have shown an effective increase in electron concentration, while Tl doping increases the hole concentration. nih.govmit.edu For instance, doping with Ga or In can increase the electron concentration to approximately 7 × 10¹⁹ cm⁻³. nih.gov

The electrical conductivity of PbSe generally exhibits a temperature dependence that is influenced by the dominant scattering mechanisms. jps.jp In polycrystalline PbSe films, the electrical conductivity increases with temperature, indicating a barrier height between crystallites. aip.org Hall effect studies on nanocrystalline PbSe have determined it to be a p-type semiconductor, with holes as the majority charge carriers. raiuniversity.edu The Hall mobility has been calculated to be 416.11 cm²/V·s at a magnetic field of 500 Gauss and 230.68 cm²/V·s at 1000 Gauss. raiuniversity.edu In screen-printed PbSe quantum dot thin films, a maximum electrical conductivity of 123 S m⁻¹ was achieved at 197 °C. nih.govmdpi.com

Electrical Properties of Lead Selenide
Sample TypeMeasurement TechniqueParameterValueReference
Nanocrystalline PelletHall Effect (500 Gauss)Hall Mobility416.11 cm²/V·s raiuniversity.edu
Nanocrystalline PelletHall Effect (1000 Gauss)Hall Mobility230.68 cm²/V·s raiuniversity.edu
Nanocrystalline PelletHall EffectCarrier Typep-type raiuniversity.edu
Ga-doped PbSeHall EffectElectron Concentration~7 × 10¹⁹ cm⁻³ nih.gov
Screen-printed QD film-Electrical Conductivity (at 197 °C)123 S m⁻¹ nih.govmdpi.com

The total thermal conductivity of a material is the sum of the electronic thermal conductivity (κe) and the lattice thermal conductivity (κL). For an efficient thermoelectric material, a low thermal conductivity is desirable. In PbSe, the thermal conductivity is influenced by factors such as doping and nanostructuring.

The electronic thermal conductivity in p-type PbSe single crystals decreases as the temperature increases. osti.gov The lattice thermal conductivity can be significantly reduced by introducing scattering centers for phonons. Doping with heavy ions like Tl can effectively scatter phonons, leading to a decrease in κL. nih.govmit.edu Similarly, nanostructuring, such as that induced by Sb doping, can create extensive nanoscale precipitates that scatter phonons and reduce the lattice thermal conductivity without significantly diminishing the power factor. bohrium.com In Al-doped PbSe, nanostructuring has been shown to result in a low lattice thermal conductivity of 0.6–0.7 Wm⁻¹K⁻¹ at 850 K. mit.edu The total thermal conductivity of PbSe at 300 K is reported to be in the range of 1-1.7 W/mK for different doping levels. osti.govresearchgate.net

Thermal Conductivity of Lead Selenide
Sample TypeTemperature (K)Thermal Conductivity ComponentValue (W/mK)Reference
p-type Single Crystal300Electronic (κe)0.93 osti.gov
p-type Single Crystal320Electronic (κe)0.84 osti.gov
Al-doped (nanostructured)850Lattice (κL)0.6-0.7 mit.edu
Various Doping Levels300Total (κ)1-1.7 osti.govresearchgate.net
Sb-doped PbSe-AgSbSe₂ alloy830Total (κ)0.59 rsc.org

Figure of Merit (ZT) Optimization Strategies

The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT, defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. researchgate.netarxiv.org A higher ZT value indicates greater conversion efficiency. researchgate.net For Lead(2+);selenium(2-), also known as lead selenide (PbSe), significant research has focused on enhancing its ZT value, making it a viable alternative to the more expensive and scarcer lead telluride (PbTe). bohrium.comnih.gov Strategies to optimize the ZT of PbSe primarily revolve around enhancing the power factor (S²σ) and reducing the thermal conductivity (κ). researchgate.net These approaches often involve intricate modifications to the material's electronic band structure and the introduction of hierarchical structures to scatter heat-carrying phonons across a wide range of frequencies. nih.govfsu.edu

Key optimization strategies include doping with various elements, band structure engineering, and creating nanostructures within the PbSe matrix. bohrium.comnih.govmit.edu The goal is to decouple the transport properties of electrons and phonons, ideally creating a "Phonon Glass Electron Crystal" (PGEC) material, where phonons are scattered effectively (like in a glass) while electrons flow with minimal resistance (like in a crystal). bohrium.com

Doping and Alloying for Enhanced Thermoelectric Performance

Doping PbSe with specific elements has proven to be a highly effective strategy for optimizing its thermoelectric properties. Dopants can modify the carrier concentration, alter the electronic band structure, and introduce point defects that scatter phonons, thereby reducing lattice thermal conductivity. arxiv.orgresearchgate.net

N-Type Doping:

Antimony (Sb) and Bismuth (Bi): Substituting lead with antimony has been shown to be more effective than bismuth. Antimony doping not only increases the carrier concentration but also leads to the formation of endotaxial, Sb-rich nanoscale precipitates within the PbSe matrix. bohrium.com These nanostructures are remarkably effective at scattering phonons and reducing the lattice thermal conductivity without significantly impairing electron mobility, leading to a thermoelectric figure of merit of approximately 1.5 at 800 K. bohrium.com

Aluminum (Al): The addition of aluminum to PbSe can create resonant states within the conduction band. mit.eduosti.govrsc.org This increases the density of states near the Fermi level, resulting in a significantly higher Seebeck coefficient compared to samples without resonant states. mit.edu This, combined with a low lattice thermal conductivity of 0.6–0.7 W·m⁻¹·K⁻¹ at 850 K achieved through nanostructuring from ball milling and hot pressing, results in a ZT of 1.3 at 850 K. mit.edu

Gallium (Ga): Gallium doping has been systematically investigated as a method to improve the thermoelectric efficiency of PbSe. arxiv.orgresearchgate.net An optimal doping concentration of 0.005 atomic percent Ga was found to achieve a maximum ZT value of approximately 1.2 at 873 K. arxiv.org This enhancement is attributed to the synergistic effect of increased electrical conductivity and reduced thermal conductivity. arxiv.orgresearchgate.net

Indium (In): Indium acts as an effective donor impurity in PbSe. aip.org While not creating prominent resonant levels, optimal doping levels (around 8 x 10¹⁸ cm⁻³) can achieve a high ZT in excess of 1.2 between 580 K and 730 K. This high performance is achieved based on the intrinsically high mobility of PbSe without the need for nanostructuring. aip.org

Niobium (Nb): Doping with niobium has been shown to enhance the Seebeck coefficient by modifying the band structure, which increases the density of states effective mass. This leads to a ZT value of approximately 1.1 at 673 K. researchgate.net

P-Type Doping and Alloying:

AgInSe₂ Alloying: The incorporation of Silver Indium Diselenide (AgInSe₂) into p-type PbSe has led to exceptional performance. This strategy simultaneously engineers the band structure and microstructure. It promotes the convergence of multiple valence bands, which enhances the power factor, and creates abundant nano-scale precipitates and dislocations that strongly scatter phonons. nih.gov This combined approach results in an ultralow lattice thermal conductivity and an outstanding ZT of approximately 1.9 at 873 K. nih.gov

CdSe Alloying with Potassium (K) Doping: A synergistic approach using Cadmium Selenide (CdSe) alloying and potassium doping has yielded significant gains in p-type PbSe. fsu.edu The addition of CdSe introduces core-shell nanoscale precipitates that effectively reduce thermal conductivity. Potassium acts as an effective p-type dopant, enhancing the power factor. This combination results in a maximum ZT value of ~1.4 at 923 K, with a high average ZT of ~0.83 over the 400–923 K temperature range. fsu.edu

The table below summarizes the research findings on various doping and alloying strategies for enhancing the ZT of Lead(2+);selenium(2-).

Impact of Doping and Alloying on the Figure of Merit (ZT) of Lead(2+);selenium(2-)

Dopant/AlloyTypePeak ZTTemperature (K)Key Mechanism(s)Reference
AgInSe₂p-type~1.9873Valence band convergence, nanostructuring, strong phonon scattering nih.gov
Antimony (Sb)n-type~1.5800Endotaxial nanostructuring, reduced lattice thermal conductivity bohrium.com
Potassium (K) + CdSep-type~1.4923Core-shell nanoscale precipitates, enhanced power factor fsu.edu
Aluminum (Al)n-type1.3850Resonant states, high Seebeck coefficient, nanosized scattering centers mit.eduosti.gov
Indium (In)n-type>1.2580-730Optimized doping concentration, high intrinsic mobility aip.org
Gallium (Ga)n-type~1.2873Increased electrical conductivity, reduced thermal conductivity arxiv.org
Niobium (Nb)n-type~1.1673Band modification, enhanced Seebeck coefficient researchgate.net

Nanostructuring and Microstructural Engineering

Creating hierarchical structures at various length scales is a cornerstone of modern thermoelectric material design. In PbSe, this involves embedding nanoscale features within the microcrystalline matrix to scatter phonons of different wavelengths effectively.

Semi-Coherent Interfaces: Alloying n-type PbSe with AgCuTe results in the formation of Ag₂Te nanoprecipitates. nih.gov A unique semi-coherent phase boundary forms between the PbSe matrix and these nanoprecipitates. This interface is highly effective at scattering low-frequency phonons while preserving high carrier mobility, which is often diminished by lattice mismatches at incoherent interfaces. This approach, combined with a dynamic doping effect from copper atoms, leads to a peak ZT of approximately 1.5 at 773 K. nih.gov

Stoichiometric Control: Beyond doping, controlling the stoichiometry of the compound itself can optimize performance. Synthesizing PbSe with a slight excess of lead (Pb) can significantly improve the ZT at low to middle temperatures. aip.org This method enhances the electrical performance, leading to a maximum ZT of ~0.83 at 673 K, which represents a nearly 50% improvement over previously reported n-type pristine PbSe. aip.org

The table below details research findings related to nanostructuring and stoichiometric control for ZT enhancement in Lead(2+);selenium(2-).

Impact of Nanostructuring and Stoichiometry on ZT of Lead(2+);selenium(2-)

StrategyTypePeak ZTTemperature (K)Key Mechanism(s)Reference
AgCuTe Alloyingn-type≈1.5773Semi-coherent Ag₂Te nanoprecipitates, scattering of low-frequency phonons nih.gov
Excess Lead (Pb)n-type~0.83673Improved electrical performance from stoichiometric control aip.org

Optical Properties and Spectroscopy of Lead 2+ ;selenium 2

Infrared Absorption Spectroscopy

Lead(II) selenide (B1212193) is a semiconductor material notable for its sensitivity to infrared radiation, particularly in the mid-wave infrared (MWIR) spectrum. wikipedia.orgrsc.org Its detection mechanism is based on the photoconductive effect, where the absorption of incident photons promotes electrons from the valence band to the conduction band, causing a change in the material's conductivity. wikipedia.org This property makes it a key material for various infrared detection applications. wikipedia.org

Lead(2+);selenium(2-) demonstrates strong absorption and response within the near- and mid-infrared spectral bands. winsen-sensor.com The material can detect infrared radiation with wavelengths ranging from 1.5 to 5.2 μm, which corresponds to the MWIR window. wikipedia.org Under certain conditions, its response can be extended beyond 6 μm. wikipedia.org Thin films of lead selenide have a broad light absorption in the range of 1000 to 25,000 nm. mdpi.com

Research has shown that sensitizing lead selenide thin films with iodine can significantly enhance their photoresponse. aip.org After sensitization, these films have exhibited a high photoresponse of 44.7% in terms of resistance change in the 3–5 μm mid-infrared wavelength range. aip.org The bandgap of these sensitized films was measured to be 0.29 eV via infrared photoluminescence. aip.org Iodinated lead selenide also shows excellent photodetection in the near-infrared region, with a maximum responsiveness of 30.27 A/W at 808 nm and 1.75 A/W at 1550 nm under a 1 V bias. mdpi.com

The large Bohr exciton (B1674681) radius of lead selenide (~46 nm) allows for significant quantum confinement effects, enabling the bandgap to be tuned from its bulk value of 0.27 eV to as high as 2.0 eV by manipulating the grain size and morphology. rsc.orgresearchgate.net This tunability allows for spectral tailoring of the material's response. virginia.edu

Spectral RangeWavelengthKey FindingsReference
Mid-Wave Infrared (MWIR)1.5 - 5.2 µm (extendable beyond 6 µm)High sensitivity and detectivity at room temperature. wikipedia.org wikipedia.org
MWIR (Iodine Sensitized)3 - 5 µmPhotoresponse of 44.7% resistance change. aip.org aip.org
Near-Infrared (NIR) (Iodinated)808 nmResponsiveness of 30.27 A/W. mdpi.com mdpi.com
Near-Infrared (NIR) (Iodinated)1550 nmResponsiveness of 1.75 A/W. mdpi.com mdpi.com

Photoluminescence Studies

Photoluminescence (PL) is a key characteristic for understanding the optical properties of Lead(2+);selenium(2-), particularly in its nanocrystal or quantum dot (QD) form. These studies provide insight into the material's electronic structure and relaxation pathways.

Lead selenide quantum dots are known to be photoactive in the near-infrared region and can exhibit very high photoluminescence quantum yields (PLQY). epj-conferences.org Quantum dots made from narrow-gap lead selenide display a well-defined excitonic structure and have achieved near-unity quantum yield for emission wavelengths below 1.6 µm. acs.org However, the PL efficiency of lead selenide dots tends to decrease significantly as their size increases. acs.org For instance, one study reported a high external quantum efficiency in the shorter wavelength infrared region, with approximately 14% at 2520 nm. researchgate.net The strong quantum confinement in lead selenide nanocrystals, due to the large electron and hole Bohr radii (about 23 nm), is a critical factor in their optical properties. researchgate.netepj-conferences.org

The photoluminescence (PL) lifetime of lead selenide colloidal quantum dots is significantly influenced by both temperature and the chemical nature of surface ligands. acs.org

At room temperature, surface ligands have a dominant effect on the PL lifetime for nanocrystals with emission energies between 0.55 and 0.72 eV. acs.org A model of dipole energy transfer to the vibrations of the ligands has been proposed to account for the observed trends in PL decay. acs.org The chemical nature and function of the ligands are crucial; for example, ligands with -OH groups can quench luminescence. researchgate.net For lead sulfide (B99878) (PbS) quantum dots, which share similarities with lead selenide, studies have shown that initial adsorption of water and oxygen can provide better surface passivation, reducing surface trap states and increasing carrier mobility. mdpi.com

At low temperatures, the PL lifetime of lead selenide quantum dots increases, rising from around 200 ns to nearly 1 µs. acs.org Despite this significant increase in lifetime, the PL efficiency does not show a corresponding large increase. acs.org In studies of lead selenide nanoplatelets, it was observed that low-energy, trap-related emission becomes more pronounced at lower temperatures. nih.gov The temperature dependence of the bandgap has also been studied, showing a size-dependent coefficient of temperature shift that can change from negative for the smallest quantum dots to positive for larger ones. nih.gov

ConditionParameterObserved EffectReference
Low TemperaturePL LifetimeIncreases from ~200 ns to ~1 µs. acs.org acs.org
Low TemperaturePL EfficiencyDoes not increase significantly. acs.org acs.org
Room TemperaturePL Lifetime (0.55-0.72 eV emission)Dominated by surface ligands. acs.org acs.org
Room TemperaturePL Decay Rate (>0.75 eV emission)Follows an approximately linear relationship with PL energy. acs.org acs.org

Ultrafast Spectroscopic Investigations

Ultrafast spectroscopy provides a means to probe the transient dynamics of charge carriers and the crystal lattice on femtosecond and picosecond timescales following photoexcitation.

Ultrafast electron diffraction has been used to directly monitor the lattice dynamics in lead selenide quantum dots following laser excitation. aip.orgaip.org These studies have shown that the energy relaxation between the photoexcited carriers and the lattice occurs within 10 picoseconds. aip.org This rapid energy transfer shows no strong evidence of a significant "phonon bottleneck," a phenomenon predicted for strongly confined quantum dots where the relaxation of charge carriers is slowed due to a mismatch between electronic energy gaps and phonon energies. epj-conferences.orgaip.orgaip.org The absence of a strong bottleneck effect suggests that other relaxation mechanisms, such as Auger processes, may play an important role. aip.org

Following laser excitation, the lattice also exhibits unusual dilation features that cannot be fully explained by existing models of photon-induced acoustic vibrations in semiconductors alone. aip.org Furthermore, investigations into heat transport between the quantum dots and their substrate revealed that the process deviates significantly from the classical Fourier's Law of heat conduction, raising new questions about heat transfer in nanoscale materials under non-equilibrium conditions. epj-conferences.orgaip.org Other studies using intense terahertz pulses have induced coherent anharmonic phonons and a long-lived optical anisotropy in lead selenide crystals, with decay times exceeding 100 picoseconds. arxiv.org

Carrier-Lattice Coupling and Relaxation Rates

In Lead(2+);selenium(2-) (lead selenide, PbSe) nanocrystals, the interaction between charge carriers (electrons and holes) and the crystal lattice dictates the rates at which excited carriers relax and lose energy. This process, known as carrier-lattice coupling, is fundamental to the optical and electronic properties of the material.

When a semiconductor nanocrystal absorbs a photon with energy greater than its band gap, it creates an energetic or "hot" exciton (an electron-hole pair). This excess energy must be dissipated, primarily through interactions with lattice vibrations, or phonons. In quantum-confined systems like PbSe nanocrystals, the electronic energy levels are discrete rather than continuous as in bulk materials. This discreteness was initially predicted to slow down the rate of carrier cooling, as the energy spacing between electronic states could be much larger than the energy of a single optical phonon, making single-phonon emission processes difficult. This predicted slowdown is known as the "phonon bottleneck" effect. aps.orgacs.org

However, experimental and theoretical studies on PbSe nanocrystals have generally shown that hot carrier relaxation is surprisingly fast, occurring on sub-picosecond to picosecond timescales, indicating that the phonon bottleneck is largely bypassed. aps.orgaps.org Several mechanisms contribute to this efficient relaxation:

Multiphonon Emission: Instead of emitting a single phonon, the excited carrier can relax by simultaneously emitting multiple phonons whose combined energy matches the electronic transition energy. This multiphonon emission is triggered by strong nonadiabatic electron-phonon interactions, which are enhanced by quantum confinement. aps.orgnorthwestern.edu

Surface and Defect States: Atomic fluctuations, surface effects, and defects can lift degeneracies and create a denser distribution of electronic energy levels, providing more pathways for phonon-mediated relaxation. acs.orgnih.govaps.org

Auger Recombination: This is a nonradiative process where the energy from an electron-hole recombination is transferred to a third charge carrier, exciting it to a higher energy state. mdpi.com This process can be a significant factor in relaxation dynamics, especially at high carrier densities. acs.orgresearchgate.net While it competes with radiative recombination, it also provides an alternative channel for energy dissipation. acs.orgacs.org

Theoretical studies using ab initio time-domain density-functional theory show that hot carriers in PbSe nanocrystals couple to both acoustic and optical phonons. aps.org The relaxation process is temperature-dependent; at higher temperatures, more high-frequency phonon modes become involved due to increased phonon occupation numbers, leading to a temperature-activated relaxation behavior. aps.orgpurdue.edu It has been suggested that multiphonon relaxation is the dominant channel at high temperatures, while Auger-type processes may be more significant at low temperatures. purdue.edu

The table below summarizes key findings related to carrier relaxation in PbSe nanocrystals.

Phenomenon Observation Associated Timescale Primary Mechanism
Hot Carrier CoolingRapid energy loss of excited charge carriersSub-picosecond to picosecond range aps.orgMultiphonon emission, Auger processes aps.orgpurdue.edu
Carrier-Lattice Energy RelaxationTransfer of energy from excited carriers to the latticeOccurs within 10 psElectron-phonon coupling aip.org
Auger RecombinationNonradiative recombination of an electron-hole pairVaries with nanocrystal size and shapeCarrier-carrier interactions mdpi.comacs.org

Optical Tunability via Nanocrystal Size Control

The optical properties of Lead(2+);selenium(2-) are not fixed but can be precisely tuned by controlling the physical size of its nanocrystals. This remarkable characteristic is a direct consequence of the quantum confinement effect, which becomes dominant when the nanocrystal dimensions are comparable to or smaller than the material's bulk exciton Bohr radius (approximately 46 nm for PbSe). optica.org

In bulk semiconductors, the electronic energy levels are so closely spaced that they form continuous valence and conduction bands, separated by a fixed energy band gap. However, in a nanocrystal, the movement of charge carriers (electrons and holes) is confined in all three dimensions. internationaljournalssrg.org This confinement forces the energy levels to become discrete and quantized. The degree of this quantization is inversely related to the size of the nanocrystal; smaller crystals lead to stronger confinement and a larger separation between energy levels. aps.orgresearchgate.net

The most significant consequence of this effect is the size-dependent tuning of the effective band gap. As the size of the PbSe nanocrystal decreases, the effective band gap increases. internationaljournalssrg.orgresearchgate.net This widening of the band gap means that more energy is required to excite an electron from the valence band to the conduction band. Consequently, smaller nanocrystals absorb and emit light at shorter wavelengths (higher energies), a phenomenon known as a spectral blueshift. chalcogen.roe-asct.org Conversely, larger nanocrystals have a smaller band gap that approaches the bulk value (0.27 eV), and they absorb and emit light at longer wavelengths (lower energies), which is termed a redshift. chalcogen.ronih.gov

This tunability allows for the synthesis of PbSe nanocrystals with absorption and emission profiles spanning the near-infrared (NIR) and short-wave infrared (SWIR) regions of the electromagnetic spectrum. internationaljournalssrg.org By carefully controlling synthesis parameters such as precursor concentration, temperature, and reaction time, populations of PbSe nanocrystals with a narrow size distribution and, therefore, well-defined optical properties can be produced. researchgate.netbuffalo.edu

The relationship between the nanocrystal size and its primary optical absorption feature (the first excitonic peak), which corresponds to the effective band gap, has been extensively documented.

The data presented in the table below illustrates the direct correlation between the physical dimensions of PbSe nanocrystals and their resulting optical band gap.

Nanocrystal Size (Diameter)Effective Band Gap (eV)Corresponding Wavelength (nm)
2 nm>1.0 eV<1240 nm
3.3 nm~1.25 eV~992 nm
3.7 nm1.104 eV1123 nm
8.0 nm~0.6 eV~2066 nm
8.1 nm~0.55 eV~2254 nm
This table is a compilation of representative data from multiple sources to illustrate the trend. internationaljournalssrg.orgresearchgate.netacs.org

Quantum Confinement Effects and Advanced Phenomena in Lead 2+ ;selenium 2 Nanostructures

Excitonic Bohr Radius and Strong Confinement Regimes

A critical parameter governing the extent of quantum confinement is the excitonic Bohr radius, which represents the average physical separation between an electron and a hole in an exciton (B1674681). In bulk PbSe, this radius is exceptionally large, approximately 46 nanometers. optica.orgaip.orgescholarship.orgdigitellinc.comnih.govnih.govfrontiersin.org This large value is a key attribute of lead chalcogenides and makes PbSe an ideal material for studying quantum confinement effects. aps.org

The "strong confinement regime" is achieved when the radius of the nanocrystal is smaller than the excitonic Bohr radius. aip.org Due to PbSe's large Bohr radius, even relatively large nanocrystals (with diameters well above a few nanometers) fall into this regime. aip.orgnih.gov This allows for the robust tuning of the material's electronic and optical properties by simply altering the size of the nanocrystal. digitellinc.comnih.govfrontiersin.org For instance, as the nanocrystal size decreases, the effective bandgap increases, causing a blueshift in the optical absorption and emission spectra. aps.org

Unlike many II-VI semiconductor QDs where the hole's effective mass is much larger than the electron's, PbSe features nearly identical effective masses for both charge carriers. aip.orgaps.org This symmetry results in similar confinement for both the electron and the hole, approximating an ideal quantum dot model and distinguishing it from materials where only the electron is strongly confined. aip.org

PropertyValueSource(s)
Excitonic Bohr Radius 46 nm optica.orgaip.orgescholarship.orgdigitellinc.comnih.govnih.govfrontiersin.org
Bulk Bandgap 0.27 - 0.28 eV nih.govfrontiersin.org
Confinement Regime Strong (for nanocrystal radius < 46 nm) aip.org

Multiple Exciton Generation (MEG)

One of the most compelling phenomena in PbSe nanostructures is Multiple Exciton Generation (MEG). This is a process where a single high-energy photon, upon absorption, creates more than one electron-hole pair, or exciton. acs.orgscispace.comnih.gov This process offers a pathway to significantly increase the efficiency of photovoltaic devices by converting the excess energy of high-energy photons into additional charge carriers rather than losing it as heat. acs.orgnanoge.org

The primary mechanism behind MEG is considered to be the inverse of an Auger process. aps.orgd-nb.info In a conventional Auger recombination, the energy from an exciton recombining is transferred to another charge carrier. In the inverse process, a highly excited "hot" carrier, created by a high-energy photon, relaxes by transferring its excess energy to create a new exciton. aps.org This process, also known as impact ionization, can be extremely fast, occurring on femtosecond timescales, which allows it to compete effectively with hot carrier cooling. aps.org

The efficiency of MEG is a result of the competition between two relaxation pathways for a hot exciton: electron-electron scattering, which can lead to MEG, and electron-phonon scattering, which results in energy loss as heat (cooling). aip.org In PbSe nanocrystals, the conditions can favor the former. Some models also propose that MEG arises from the coherent superposition of single and multiple excitonic states. acs.org

The onset energy threshold for MEG has been a subject of investigation. While theoretically it can occur for photon energies exceeding twice the bandgap (Eg), experimental observations in PbSe QDs often place the threshold higher, around 2.9 to 3 times the bandgap. aip.orgacs.orgnih.gov This discrepancy can be influenced by factors such as surface defects on the nanocrystals, which can increase the energy required to generate a multi-exciton. aip.orgnih.gov

A direct consequence of MEG is the potential for a device's quantum efficiency (QE)—the number of electrons collected per incident photon—to exceed 100%. nrel.gov This has been demonstrated experimentally in solar cells based on PbSe quantum dots.

Researchers have reported devices with a peak external quantum efficiency (EQE), which accounts for all incident photons, of 114%. scispace.comnih.govnanoge.org When corrected for reflection and absorption losses, the internal quantum efficiency (IQE), which considers only the photons absorbed by the active layer, was found to be as high as 130%. scispace.comnih.gov Furthermore, studies on colloidal PbSe QDs using transient absorption spectroscopy have measured quantum yields (the average number of excitons produced per absorbed photon) of up to 300% when excited with photons having four times the bandgap energy, indicating the creation of three excitons from a single photon. acs.org

Device/SystemReported EfficiencyPhoton EnergySource(s)
PbSe QD Solar Cell Peak External QE: 114 ± 1%High-energy region (e.g., 380 nm) scispace.comnih.govnanoge.org
PbSe QD Solar Cell Internal QE: 130%High-energy region scispace.comnih.gov
Colloidal PbSe QDs Quantum Yield: ~300%4 * Eg acs.org

Hot Carrier Dynamics and Exploitation Strategies

When a semiconductor absorbs a photon with energy greater than its bandgap, the resulting electrons and holes are created with excess kinetic energy. These energetic charge carriers are termed "hot carriers." Their subsequent cooling (relaxation back to the band edges) is a critical process that competes with advanced phenomena like MEG and hot carrier harvesting.

In bulk semiconductors, hot carriers cool very rapidly by emitting phonons (quanta of lattice vibrations). In quantum dots, the discrete, quantized electronic energy levels were predicted to slow this relaxation process significantly because the energy separation between levels does not easily match phonon energies. aps.orgnih.gov This predicted slowdown is known as the "phonon bottleneck." aps.orgnih.gov

It was anticipated that PbSe nanocrystals would exhibit a particularly strong phonon bottleneck due to the symmetric energy spectra of electrons and holes, which makes certain relaxation pathways seen in other materials less effective. aps.org However, numerous experimental studies have shown that hot carrier cooling in PbSe QDs is still remarkably fast, occurring on picosecond or sub-picosecond timescales, indicating that the bottleneck is largely overcome. aps.orgacs.orgresearchgate.net The mechanisms responsible for breaking the bottleneck include efficient multiphonon emission and strong nonadiabatic electron-phonon interactions enhanced by quantum confinement. aps.orgnih.gov Although the classic bottleneck is not observed, the cooling dynamics are still influenced by the quantum confined nature of the states, with some studies indicating a bottleneck-like mechanism at low carrier densities. ethz.ch

Instead of allowing hot carriers to lose their energy as heat, a key strategy for next-generation photovoltaics is to extract them before they cool. acs.orguu.nl This could lead to solar cells that generate higher voltages, breaking the Shockley-Queisser limit. The primary challenge is that hot carrier cooling is extremely fast, so extraction must occur on a sub-picosecond to picosecond timescale. researchgate.net

Successful hot carrier extraction relies on designing heterostructures where the energetic carriers can be rapidly transferred to an adjacent acceptor material. researchgate.net Methodologies involve the use of specialized electron or hole acceptor layers with energy levels aligned to receive the hot carriers from the PbSe nanostructures. For example, organic molecules and other semiconductor materials can be used to create a junction that facilitates this rapid transfer. mdpi.com Efficient hot electron extraction, with efficiencies up to 83% within 1 picosecond, has been demonstrated in related nanocrystal systems by engineering the interface with an energy-selective acceptor layer. researchgate.net This demonstrates that with suitably designed device architectures, the collection of hot carriers is a viable strategy, though it remains a significant research challenge. acs.org

The exploration of lead(2+);selenium(2-), or lead selenide (B1212193) (PbSe), at the nanoscale reveals a rich landscape of quantum phenomena, particularly its emergence as a topological material under specific conditions. While bulk PbSe is considered a topologically trivial insulator, its nanostructures, especially monolayers, and its behavior under strain or in heterostructures, unveil advanced topological properties. acs.orgresearchgate.netaps.org

Topological Crystalline Insulator (TCI) Phase

The concept of a Topological Crystalline Insulator (TCI) describes a state of matter where the nontrivial topology of the electronic band structure is protected by a crystal symmetry, rather than time-reversal symmetry. acs.orgresearchgate.net For the rock-salt crystal structure of lead selenide, this is the mirror symmetry of the lattice. aps.org

First-principles electronic structure calculations have predicted that a two-dimensional (2D) monolayer of PbSe can undergo a topological phase transition, becoming a 2D TCI. acs.orgresearchgate.net This transition is driven by a combination of strong spin-orbit interaction and quantum confinement effects inherent to the monolayer structure, which leads to an inversion of the electronic bands at specific points in the momentum space. acs.org Due to quantum confinement, these 2D nanostructures exhibit a larger band gap compared to their bulk, narrow-gap parent material, which is advantageous for potential room-temperature applications. acs.orgresearchgate.net

While bulk PbSe is topologically trivial, it can be driven into a TCI phase. aps.orgarxiv.org This has been observed in alloys such as lead-tin-selenide (Pb₁₋ₓSnₓSe), where substituting lead with tin tunes the band structure, leading to a topological phase transition. aps.orgarxiv.orgaps.org Similarly, applying external pressure to chromium-doped PbSe has been shown to induce a TCI phase. nih.govnsf.gov Experimental evidence for the TCI phase in epitaxially grown PbSe has been challenging to obtain for very thin films, with signatures only observed for films of seven monolayers or thicker, largely due to interfacial strain that can break the necessary crystal symmetries. researchgate.netresearchgate.net

Protected Dirac Edge States and Quantum Spin Hall System

A key consequence of the TCI phase in 2D PbSe nanostructures is the emergence of topologically protected metallic edge states. acs.orgresearchgate.netresearchgate.net These states are robust against scattering from non-magnetic impurities and defects because their existence is guaranteed by the bulk's topology. nih.govmdpi.com

Theoretical models demonstrate that a PbSe monolayer hosts pairs of spin-polarized Dirac cones at its edges. acs.orgresearchgate.net In these edge states, the spin of the electron is locked to its momentum, a characteristic feature of helical states. nih.gov Each pair of Dirac cones possesses a unique spin alignment. acs.orgresearchgate.net The presence of these counter-propagating, spin-polarized edge states means that a PbSe monolayer can function as a Quantum Spin Hall (QSH) system. acs.orgresearchgate.netresearchgate.net In a QSH insulator, an electric current flowing along the edges naturally separates spins, leading to a quantized spin Hall conductance while the bulk of the material remains electrically insulating. utwente.nl This property makes such materials highly interesting for applications in spintronics and quantum computing. bohrium.com

Strain and Pressure Effects on Topological Phases

The topological phase of lead selenide is highly sensitive to modifications of its crystal lattice, which can be achieved through the application of strain and pressure. These external stimuli can tune the electronic band structure, potentially inducing a topological phase transition from a trivial insulator to a TCI. aps.orgnih.gov

Applying external pressure is a well-documented method for inducing a topological phase in PbSe. nih.govnsf.gov In studies on chromium-doped PbSe, a pressure-driven topological phase transition was observed. nih.govnsf.gov Density functional theory calculations reveal that pressure narrows the band gap at the L high-symmetry point in the Brillouin zone. nsf.gov At a critical pressure of approximately 2.6 GPa, the gap closes and then reopens, but with an inversion between the conduction and valence bands, signifying the transition to a TCI phase. nsf.gov This pressure-induced transition has been shown to dramatically enhance the material's thermoelectric performance. nih.govnsf.govresearchgate.net

The table below summarizes the effect of pressure on the band structure of PbSe, leading to a topological phase transition.

PropertyBehavior under PressureCritical PressureResulting Phase
Band Gap at L-point Narrows, closes, and reopens~2.6 GPaTopological Crystalline Insulator
Band Order Inversion of conduction and valence bands~2.6 GPaNontrivial Topology

Data derived from density functional theory calculations on PbSe. nsf.gov

Strain can also play a crucial role in modifying the topological properties. aps.org The orbital hybridization, which is key to the band structure, is directly affected by strain. aps.org However, uncontrolled strain, such as that arising from lattice mismatch with a substrate during epitaxial growth, can be detrimental. It can break the crystal symmetries that protect the topological phase, which has been a limiting factor in experimentally realizing the 2D TCI state in very thin PbSe films. researchgate.netresearchgate.net

Superconductivity in Topological Heterostructures

While pristine lead selenide requires very high pressures to become superconducting (a critical temperature, Tc, of 6.5 K at ~30 GPa), novel superconducting properties emerge when it is integrated into topological heterostructures. arxiv.org A prominent example is the naturally occurring multilayer heterostructure (PbSe)₅(Bi₂Se₃)₆, which alternates layers of the trivial insulator PbSe with the topological insulator bismuth selenide (Bi₂Se₃). arxiv.orgarxiv.orgresearchgate.net

In this heterostructure, pressure can induce two distinct superconducting states. arxiv.orgarxiv.orgresearchgate.net The first superconducting phase (SC-I) appears suddenly at a pressure of around 10 GPa, exhibiting a critical temperature of approximately 4.6 K. arxiv.orgarxiv.org This phase is sensitive to pressure and is quickly suppressed upon further compression. arxiv.org Remarkably, a second superconducting state (SC-II) emerges at pressures above 30 GPa. In this phase, the critical temperature rises with increasing pressure, reaching an unsaturated value of 6.0 K. arxiv.orgarxiv.orgresearchgate.net The emergence of these distinct superconducting phases is concurrent with pressure-induced structural transitions within the heterostructure. arxiv.orgarxiv.org

The following table presents the research findings on pressure-induced superconductivity in the (PbSe)₅(Bi₂Se₃)₆ heterostructure.

Pressure RangeSuperconducting PhaseCritical Temperature (Tc)Remarks
~10 GPa SC-I~4.6 KAppears suddenly and is suppressed by further compression.
>30 GPa SC-IIRises to 6.0 KTc increases with pressure; value is unsaturated at the upper limit of the study.

This interactive data table is based on experimental results from high-pressure studies on (PbSe)₅(Bi₂Se₃)₆ heterostructures. arxiv.orgarxiv.orgresearchgate.net

The ability to induce superconductivity in a material that combines topological and trivial insulating layers offers a promising platform for exploring the interplay between superconductivity and topological states, potentially leading to the realization of exotic quantum phenomena. researchgate.net

Computational and Theoretical Modeling of Lead 2+ ;selenium 2

Ab Initio Calculation Methodologies

Ab initio methods, which are based on first principles, are fundamental to predicting the properties of materials without empirical parameters.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic and structural properties of PbSe. chemrxiv.orgresearchgate.net DFT calculations have been employed to determine various fundamental parameters of PbSe. For instance, the generalized gradient approximation (GGA) has been used to obtain lattice parameters, which show good agreement with experimental results. aps.orgresearchgate.net Specifically, the Perdew-Burke-Ernzerhof (PBE) GGA functional yielded a lattice constant of 6.216 Å, which is in the typical error margin compared to the experimental value of 6.124 Å. aps.org

DFT is also instrumental in calculating the electronic band structure of PbSe. ijnnonline.net These calculations consistently show that PbSe is a direct bandgap semiconductor, with the valence band maximum (VBM) and conduction band minimum (CBM) located at the L-point of the Brillouin zone. chemrxiv.orgchemrxiv.org The p-states of selenium are the primary contributors to the valence band, while the p-states of lead dominate the conduction band. chemrxiv.org To address the common underestimation of the band gap by standard DFT functionals, methods like the meta-GGA with the modified Becke-Johnson potential (TB09) have been utilized, which can be tuned to provide more accurate band gap values. chemrxiv.org For example, a self-consistently determined functional parameter 'c' can be optimized to match the experimental band gaps for PbSe. chemrxiv.org Furthermore, DFT has been used to simulate the effects of doping on the electronic structure and transport properties of PbSe. aps.org

Computer simulations based on DFT have also been used to study the surface effects on the thermodynamic parameters of PbSe films, such as energy, enthalpy, Gibbs' free energy, and heat capacities. journal-spqeo.org.uaresearchgate.net These calculations often employ hybrid functionals like B3LYP to achieve better accuracy. journal-spqeo.org.uaresearchgate.net

The Hartree-Fock (HF) method, often considered the starting point for more advanced ab initio calculations, provides a foundational approximation for the wavefunction and energy of a many-electron system. wikipedia.org The HF method approximates the multi-electron wavefunction as a single Slater determinant, which accounts for the antisymmetric nature of fermions. wikipedia.orglibretexts.orgwikipedia.org Solving the resulting N-coupled equations provides the HF wavefunction and energy. libretexts.org

However, the HF method does not fully account for electron correlation. Post-Hartree-Fock methods, such as Configuration Interaction (CI), are necessary to capture these effects. wikipedia.org CI uses a variational wave function that is a linear combination of configuration state functions (CSFs), where the ground state is typically the HF determinant, and excited states are represented by determinants with electrons promoted to virtual orbitals. wikipedia.org Including all possible CSFs results in a full CI, which exactly solves the electronic Schrödinger equation within the given basis set. wikipedia.org

For heavy elements like lead, relativistic effects are significant. Relativistic configuration interaction methods have been applied to study the electronic spectra of related molecules. aip.org In the context of PbSe, post-Hartree-Fock methods like symmetry-adapted cluster with configuration interaction (SAC-CI) have been used to investigate the excited states of nanocrystals and to determine the energetic threshold for processes like multi-exciton generation (MEG). nih.govdntb.gov.ua These studies have shown that for an ideal Pb₄Se₄ nanocrystal, the MEG threshold is computed to be 2.6 Eg (where Eg is the bandgap), which increases in the presence of surface defects. nih.govdntb.gov.ua

Time-Dependent Density Functional Theory (TDDFT) is a powerful tool for studying the excited-state properties and optical spectra of materials like PbSe. aip.orgarxiv.org It is an extension of DFT that allows for the calculation of electronic transitions and absorption spectra. arxiv.org

TDDFT has been successfully used to simulate the UV-vis spectra of (PbSe)n clusters (for n=1-10). aip.org In these calculations, the low-lying structures of the clusters are first determined using methods like first-principles molecular dynamics, and then TDDFT is applied to simulate their optical absorption. aip.org For systems containing heavy elements like lead, it is crucial to account for relativistic effects, particularly spin-orbit coupling (SOC), which can significantly influence the computed properties. aip.org Calculations have been performed on a series of (PbSe)n clusters (n=4, 8, 16, 32) that are fragments of the bulk rock salt lattice, and the simulated optical absorption spectra show consistency with experimental data for magic-sized clusters. arxiv.orgarxiv.org TDDFT has also been employed to investigate electron transfer dynamics in coupled PbSe-CdSe quantum dot systems. tudelft.nl

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is valuable for understanding the dynamic processes in PbSe materials.

MD simulations have been utilized to investigate the dynamic deformability of individual PbSe nanocrystals. nih.gov These simulations, often using a classical force field Hamiltonian that includes Lennard-Jones and Coulomb potentials, can model the movement of lead and selenium ions and the diffusion of surface atoms. nih.gov For instance, MD simulations have helped to evaluate the mechanisms of nanocrystal deformation during processes like ligand displacement. nih.gov

Another application of MD is in studying the self-assembly of PbSe nanocrystals. Coarse-grained MD models have been developed to simulate the self-assembly of nanocrystals at fluid-fluid interfaces, capturing the key forces involved, such as facet-specific interactions and entropic effects. aps.org These simulations have successfully reproduced experimentally observed honeycomb and square superstructures and have provided insights into the dynamic evolution from small aggregates to larger domains. aps.org MD simulations have also been used to gain atomistic understanding of the early stages of PbSe crystallization during nucleation, a process that is challenging to study experimentally with high precision. nanoge.org By simulating the growth of (PbSe)n clusters, researchers can explore the energy landscape and growth mechanisms. nanoge.org Furthermore, MD simulations have been applied to study the mechanical properties of PbSe at various temperatures and the behavior of dislocations in PbSe nanowires. rsc.orgcore.ac.uk

Tight-Binding Theory for Nanostructures

The tight-binding (TB) method is a semi-empirical approach that provides an efficient way to calculate the electronic band structure of materials, particularly for large-scale nanostructures like nanowires and nanocrystals. cambridge.orgaps.org This method uses a basis of atomic-like orbitals and considers interactions between neighboring atoms.

The TB method has been extensively applied to PbSe nanostructures to study the effects of quantum confinement. aps.orgaip.org For PbSe nanocrystals, TB calculations have shown that the energy gap increases as the inverse of the size, and the results for luminescence lifetime and intraband optical properties are in good agreement with experiments. aps.org An sp³d⁵s* TB model has been used to analyze the electronic and optical properties of PbSe nanocrystals, revealing that properties like the band gap can be tuned by changing the nanocrystal diameter. cambridge.org This approach, coupled with configuration interaction (CI) techniques, can also be used to calculate excitonic splittings. cambridge.org

In the case of PbSe nanowires, an 18-band s-p³d⁵ tight-binding theory has been used to study the influence of cross-section size and channel orientation on the band structure. aip.orgresearchgate.net These studies show that the bandgap increases as the nanowire width decreases and that the ballistic conductance depends on the wire's orientation. aip.org The TB method is particularly useful for capturing intervalley coupling effects, which are significant in PbSe nanostructures and are not well-described by simpler models like the k·p method, especially for small diameters. researchgate.netaps.org The valley splitting, which can be as large as hundreds of meV, is strongly dependent on the geometry and symmetry of the nanostructure. aps.orgarxiv.org

Modeling Carrier Transport and Photoconduction Mechanisms

Understanding carrier transport and photoconduction is essential for the application of PbSe in photodetectors. Several theoretical models have been proposed to explain the mechanisms responsible for the photosensitivity of PbSe films.

One of the earliest models is the minority carrier trap model . This model posits that sensitizing agents like oxygen introduce minority carrier traps into the material. aps.orgaps.org These traps increase the lifetime of the majority carriers, thereby enhancing the photoconductive sensitivity. aps.orgaps.orgaip.org

Another significant model is the barrier model . This theory suggests that potential barriers form at the grain boundaries between crystallites, for example, due to the formation of oxides. nih.govrsc.org These barriers increase the film's resistance in the dark. Upon illumination, the barrier height is modulated by photogenerated carriers, leading to an increase in photoconductivity. nih.govrsc.org

The charge separation junction model has also been widely accepted. rsc.orgmdpi.comresearchgate.net This model proposes that a p-n junction is formed near the surface of the crystallites, for instance, between a p-type PbSe core and an n-type shell created by dopants like iodine. mdpi.comresearchgate.net This built-in potential separates the photogenerated electrons and holes, directing them into different transport channels, which reduces recombination and improves the minority carrier lifetime. rsc.orgmdpi.com A recent variation of this is the PbI₂ 3D network transporting model , which suggests that a PbI₂ network forms around the PbSe grains and acts as the transport channel for photogenerated electrons. nih.govrsc.org

A two-current theory of photoconduction has been developed based on a heterostructure model of PbSe and PbI₂. aip.orgresearchgate.net This model explains that the band alignment at the PbSe/PbI₂ interface causes a separation of charge carriers, with holes migrating to the interface and electrons being confined within the PbSe grains. aip.org These separate flows constitute the two currents that describe the photoconduction. aip.org Additionally, probabilistic models based on carrier hopping between nanocrystals have been used to predict the conductivity of PbSe nanocrystal films. arxiv.org

Thermodynamic Property Simulations (with emphasis on surface effects)

Computational and theoretical modeling, particularly through Density Functional Theory (DFT), has become an indispensable tool for investigating the thermodynamic properties of lead(2+);selenium(2-), with a significant focus on understanding the influence of surface effects. journal-spqeo.org.uaresearchgate.netscispace.comjournal-spqeo.org.ua These simulations provide insights into the stability, structure, and thermodynamic parameters of various crystal facets, which are crucial for controlling the morphology and properties of lead selenide (B1212193) nanocrystals. nih.gov

Research Findings:

Surface Energy and Stability: First-principles calculations have been employed to determine the surface energies of different crystallographic facets of lead selenide. nih.gov For uncapped surfaces, the nonpolar {100} facet is consistently predicted to be the most stable, exhibiting the lowest surface energy. nih.gov This theoretical finding aligns with experimental observations where lead selenide nanocrystals, after the removal of capping ligands through heating, predominantly exhibit a cubical shape with exposed {100} facets. nih.gov

Studies have shown that the inclusion of dispersion corrections in DFT calculations is crucial for accurately predicting the surface energies and, consequently, the equilibrium shapes (Wulff constructions) of lead selenide nanocrystals. acs.org The stability of polar surfaces, such as the {111} facet, is more complex. Fully polar {111} surfaces are found to be structurally unstable and undergo reconstruction. nih.gov However, metastable multipolar {111} surfaces, consisting of alternating polarity nanodomains, have been identified and are energetically more favorable than their fully polar counterparts. nih.gov

Thermodynamic Parameters: DFT-based simulations have been used to calculate various thermodynamic parameters for the surfaces of lead selenide crystals as a function of temperature. journal-spqeo.org.uaresearchgate.netjournal-spqeo.org.uanbuv.gov.ua These parameters include:

Energy (ΔE): The change in energy associated with the surface.

Enthalpy (ΔH): The total heat content of the surface.

Gibbs Free Energy (ΔG): The energy available to do useful work, which determines the spontaneity of processes.

Entropy (ΔS): A measure of the disorder or randomness of the surface atoms.

Isobaric (C_p) and Isochoric (C_v) Heat Capacities: The amount of heat required to raise the temperature of the surface at constant pressure or volume, respectively. journal-spqeo.org.uaresearchgate.netjournal-spqeo.org.uanbuv.gov.ua

These calculations have been performed using various cluster models to represent the surface, considering atoms with different coordination numbers (e.g., three-, four-, five-, and six-coordinated atoms). researchgate.netnbuv.gov.ua The results show that the thermodynamic properties are significantly influenced by the coordination environment of the surface atoms. researchgate.net For instance, temperature dependence analyses of these parameters have been conducted and show good correspondence with experimental data and the Dulong-Petit law. journal-spqeo.org.uaresearchgate.netjournal-spqeo.org.uanbuv.gov.ua

Influence of Ligands: The thermodynamic equilibrium shape of lead selenide nanocrystals is not solely determined by the intrinsic surface energies but is also significantly influenced by the interaction with capping ligands. acs.org DFT calculations have been used to investigate the binding energy of ligands, such as oleic acid, to different facets of lead selenide. acs.org These studies reveal that the binding energy and, consequently, the ligand coverage, differ between facets like {100} and {111}. acs.org This differential binding can be controlled by adjusting the ligand concentration during synthesis, allowing for a predictable transition in the equilibrium shape of the nanocrystals, for example, from octahedral to cubic. acs.org

Data Tables:

Calculated Surface Energies of Uncapped Lead Selenide Facets
FacetSurface Energy (J/m²)Reference
{100} (nonpolar)0.184 nih.gov
{110} (nonpolar)0.318 nih.gov
{111}-Pb (reconstructed)0.328 nih.gov
Calculated Thermodynamic Parameters for Lead Selenide
ParameterDescriptionReference
ΔESurface Energy Change journal-spqeo.org.uaresearchgate.net
ΔHSurface Enthalpy Change journal-spqeo.org.uaresearchgate.net
ΔGSurface Gibbs Free Energy Change journal-spqeo.org.uaresearchgate.net
ΔSSurface Entropy Change journal-spqeo.org.uaresearchgate.net
C_pIsobaric Heat Capacity of the Surface journal-spqeo.org.uaresearchgate.net
C_vIsochoric Heat Capacity of the Surface journal-spqeo.org.uaresearchgate.net

Fundamental Principles of Lead 2+ ;selenium 2 in Advanced Optoelectronic and Energy Conversion Systems

Photodetector Principles

Lead selenide (B1212193) is a leading material for photodetectors operating in the 1 to 5 µm spectral range, primarily due to its high responsivity at room temperature, which allows for uncooled operation. rsc.org The performance of these detectors is rooted in the fundamental photoconductive and photo-thermoelectric properties of the material, which can be significantly enhanced through advanced engineering at the material and device levels.

Photoconduction Mechanisms in Polycrystalline Films

The remarkable sensitivity of polycrystalline PbSe photodetectors, especially at room temperature, is attributed to carrier lifetime enhancement mechanisms that are orders of magnitude greater than those in single-crystal materials. aip.orgaip.org In its intrinsic state, PbSe has a very short photoconductive time constant, resulting in virtually no observable photoconductivity at room temperature. aps.org The key to unlocking its high sensitivity lies in a process called "sensitization," typically involving oxidation.

The sensitization process modifies the surface of the PbSe crystallites and the grain boundaries. aip.orgmdpi.com Oxidation creates a p-type surface layer on the n-type PbSe grains by forming complexes that act as acceptors, capturing electrons from the grains. aip.orgaip.org This process passivates surface defects and forms potential barriers, or p-n heterojunctions, at the grain boundaries. aip.orgmdpi.com

Property Polycrystalline n-type PbSe (PVD) Polycrystalline p-type PbSe (CBD) Nanostructured Polycrystalline PbSe
Mobility at Room Temperature (cm²/V·s) 60–12068.58.323 × 10³
Mobility at 100 K (cm²/V·s) 210--
This table presents typical charge carrier mobility values for different forms of polycrystalline PbSe films, as reported in the literature. rsc.org

Metasurface Engineering for Enhanced Absorption

To further improve detector performance, researchers employ metasurface engineering to boost light absorption. A metasurface is an artificially structured surface with subwavelength features designed to manipulate light. For PbSe photodetectors, all-dielectric metasurfaces can be engineered to achieve near-perfect absorption of incident infrared radiation. spie.orgspiedigitallibrary.orgresearchgate.net

One approach involves creating Mie resonant metasurfaces from the PbSe material itself. spie.orgspiedigitallibrary.org By patterning the PbSe into specific nanostructures, such as cross-shapes, it is possible to tune the Mie resonances. spie.orgspiedigitallibrary.orgresearchgate.net This allows for the constructive coupling of electric dipole (ED) and magnetic dipole (MD) modes within the nanostructures. spie.orgspiedigitallibrary.orgresearchgate.net The result is a significant enhancement in absorption efficiency; for instance, designs have achieved over 80% absorption in the 3.4-3.9 μm wavelength range and near-perfect (>99%) absorption at a specific wavelength like 3.7 μm. spie.orgspiedigitallibrary.orgresearchgate.net

Another strategy combines a PbSe/PbS heterojunction absorber with a metal-insulator-metal metasurface. acs.org This type of metasurface not only enhances the light-matter interaction through dipole resonators but also functions as the device's electrode for charge extraction. acs.org This dual-function design allows for a very thin absorber layer, which helps in fabricating highly responsive photodetectors while keeping device noise low. spie.orgspiedigitallibrary.orgacs.org

Integration Challenges and Strategies for Focal Plane Arrays

The development of mid-infrared (MWIR) imagers requires the integration of PbSe detectors into large-format focal plane arrays (FPAs) connected to a readout integrated circuit (ROIC). Traditionally, this has been a costly and complex process, often relying on hybrid technologies that are prone to failure during thermal cycling. gla.ac.uk A key goal is to develop low-cost, monolithic integration of PbSe with standard silicon-based CMOS technology. mdpi.comscispace.com

Several challenges arise when integrating PbSe with CMOS ROICs. PbSe detectors can exhibit high dark currents and significant pixel-to-pixel non-uniformity (fixed-pattern noise). scispace.comupc.edu There are also material and process incompatibilities to overcome.

A successful strategy to address these challenges is the use of vapor phase deposition (VPD) to monolithically deposit polycrystalline PbSe directly onto the CMOS wafer. scispace.com This approach enables the creation of active FPAs with high fill factors. scispace.com Recent advancements have led to the development of uncooled MWIR FPA imagers by monolithically integrating PbSe nanocrystal heterojunctions with glass-based ROICs. nih.gov Doping the PbSe nanocrystals, for example with tin, can reduce thermal noise and optimize the energy band structure for enhanced performance. nih.gov These integrated imagers have demonstrated excellent thermal sensitivity, paving the way for low-cost applications in spectral imaging and gas leak detection. nih.gov

Thermoelectric Energy Conversion Principles

Lead selenide is also a promising material for thermoelectric applications, which involve the direct conversion of heat into electricity. Its effectiveness is particularly notable in the mid-temperature range (400–900 K). arxiv.org The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT. mit.edu

Direct Heat-to-Electricity Conversion Fundamentals

The direct conversion of heat to electricity in materials like PbSe is based on the Seebeck effect. tomorrowdesk.com When a temperature difference (ΔT) is applied across a thermoelectric material, charge carriers (electrons or holes) diffuse from the hot end to the cold end. tomorrowdesk.com This migration of charges creates an electrical voltage (V), a phenomenon known as the Seebeck voltage. tomorrowdesk.com A thermoelectric generator (TEG) consists of multiple p-type and n-type thermoelectric elements connected electrically in series and thermally in parallel. The total voltage generated is the sum of the voltages from each element. This process allows for the creation of solid-state devices with no moving parts that can generate power from waste heat sources. mit.eduumich.edu

The efficiency of this conversion is determined by the material's thermoelectric figure of merit, ZT, which is defined as: ZT = (S²σ / κ) * T where S is the Seebeck coefficient, σ is the electrical conductivity, κ is the thermal conductivity, and T is the absolute temperature. aip.orgaip.org A high ZT value is desired for efficient energy conversion. mit.edu

Strategies for ZT Enhancement (Doping, Nanostructuring)

Significant research efforts are focused on enhancing the ZT of PbSe. The primary strategies involve optimizing the power factor (S²σ) and reducing the lattice thermal conductivity (κ_L). researchgate.net

Doping is a key strategy to optimize the carrier concentration and modify the electronic band structure. researchgate.net By introducing specific dopants, it is possible to enhance the Seebeck coefficient. For instance, doping n-type PbSe with aluminum (Al) can create resonant states in the conduction band, increasing the local density of states near the Fermi level and leading to a high Seebeck coefficient. mit.edumit.eduosti.gov This, combined with a reduction in thermal conductivity, has resulted in ZT values of approximately 1.3 at 850 K. mit.edumit.edu Other effective n-type dopants include gallium (Ga), antimony (Sb), and niobium (Nb), which have been shown to yield ZT values between 1.1 and 1.5. arxiv.orgresearchgate.netbohrium.com For p-type PbSe, doping with elements like potassium (K) has proven effective. fsu.edu

Dopant Type Peak ZT Temperature (K) Primary Enhancement Mechanism
Aluminum (Al)n-type~1.3850Resonant states, nanosized phonon scattering centers mit.edumit.edu
Antimony (Sb)n-type~1.5800Extensive nanostructuring reducing lattice thermal conductivity bohrium.com
Gallium (Ga)n-type~1.2873Increased electrical conductivity and reduced thermal conductivity arxiv.org
Niobium (Nb)n-type~1.1673Band modification, increased density of states effective mass researchgate.net
Cadmium (Cd) / Potassium (K)p-type~1.4923Band convergence, nanostructuring, off-centering of Cd fsu.edu
This table summarizes the impact of various dopants on the thermoelectric figure of merit (ZT) of Lead Selenide. arxiv.orgmit.eduresearchgate.netmit.edubohrium.comfsu.edu

Nanostructuring is another powerful technique used to reduce the lattice thermal conductivity without significantly impairing electrical properties. bohrium.com This involves creating hierarchical structures at various length scales to effectively scatter phonons, which are the primary carriers of heat in the lattice. For example, adding antimony (Sb) to PbSe leads to the formation of extensive endotaxial nanoscale precipitates. bohrium.com These nanostructures are remarkably effective at scattering phonons, thereby reducing thermal conductivity and increasing ZT. bohrium.com Similarly, alloying with AgCuTe can create nanoprecipitates with semi-coherent phase boundaries that scatter low-frequency phonons while having minimal impact on carrier mobility. nih.gov This synergistic approach of combining doping and nanostructuring is crucial for developing high-performance PbSe-based thermoelectric materials. fsu.edunih.gov

Future Research Directions and Emerging Paradigms in Lead 2+ ;selenium 2 Science

Exploration of Novel Heterostructures and Hybrid Systems

The integration of lead selenide (B1212193) with other materials to form heterostructures is a rapidly expanding area of research. These engineered interfaces can elicit novel properties and functionalities not present in the individual components. A primary focus is on the development of epitaxial quantum dot-nanowire (QD-NW) and other complex heterostructures. nih.govacs.org

A notable example is the synthesis of epitaxial PbSe quantum dots on hematite (B75146) (α-Fe₂O₃) nanowires. nih.govacs.org This method relies on the direct heterogeneous nucleation of the quantum dots onto the nanowire surface, a process that can be finely tuned by controlling parameters such as surface dehydration time and the injection temperature of the colloidal reactants. nih.govacs.org Transmission electron microscopy has revealed the formation of direct heteroepitaxial junctions, which are crucial for efficient charge transfer in potential solar applications. nih.govacs.org This approach of combining colloidal and furnace-based synthesis techniques opens the door to a wider range of material combinations for high-quality nanoscale heterostructures. nih.govacs.org

Another promising avenue is the creation of all-inorganic heterostructures, such as co-electrospun lead selenide nanostructures within anatase titania (TiO₂) nanotubes. mdpi.com This technique offers a scalable method for producing materials with a high surface-area-to-volume ratio, which is beneficial for maximizing the loading of PbSe and enhancing charge carrier separation in photovoltaic devices. mdpi.com The robust, all-inorganic nature of these materials makes them resistant to photobleaching and thermal degradation. mdpi.com

Furthermore, the development of type-II heterojunctions, for instance by growing n-type Cadmium Selenide (CdSe) on p-type PbSe single crystalline films using Molecular Beam Epitaxy (MBE), is being explored for advanced photodetectors. mdpi.com These heterostructures are designed to facilitate efficient electron-hole pair separation, a key factor in improving detector performance. mdpi.com Research into inverted core/shell quantum dots, such as CdSe/PbSe, is also gaining traction as they may offer advantages for photoelectric devices by simplifying the extraction of charge carriers. researchgate.net

Table 1: Examples of Novel Lead Selenide Heterostructures and Their Potential Applications
Heterostructure SystemSynthesis Method(s)Key FeaturesPotential Applications
PbSe QDs on Hematite (α-Fe₂O₃) NWsColloidal Synthesis & Furnace GrowthEpitaxial QD-NW interface, tunable QD size and density. nih.govacs.orgSolar energy conversion. nih.govacs.org
PbSe Nanostructures in Titania (TiO₂) NanotubesCo-electrospinning & SolvothermalHigh surface-area-to-volume ratio, enhanced charge separation. mdpi.comPhotovoltaics. mdpi.com
Epitaxial CdSe on PbSe Thin FilmMolecular Beam Epitaxy (MBE)Type-II heterojunction, single-phase cubic CdSe on PbSe. mdpi.comMid-wavelength infrared (MWIR) photodetectors. mdpi.com
Inverted CdSe/PbSe Core/Shell QDsColloidal SynthesisOvercomes challenges of charge carrier extraction from conventional core/shell structures. researchgate.netNear-infrared light sources, photodetectors, solar cells. researchgate.net

Advanced Characterization Techniques for In Situ Studies

A deeper understanding of the fundamental mechanisms governing the formation of lead selenide nanocrystals is crucial for achieving precise control over their properties. To this end, the development and application of advanced in situ characterization techniques are paramount. These methods allow researchers to observe and analyze the nucleation and growth processes in real-time, providing insights that are often inaccessible through conventional ex situ measurements. rsc.orgacs.org

Liquid cell transmission electron microscopy (LCTEM) has emerged as a powerful tool for directly visualizing the growth of nanocrystals in solution. mdpi.com This technique enables the real-time observation of particle formation, aggregation, and transformation at the nanoscale. mdpi.com Similarly, in situ scanning transmission electron microscopy (STEM) can be used to study the growth mechanisms of nanocrystals, with the electron beam itself sometimes inducing the reduction of precursors. nih.gov By varying the electron beam parameters, researchers can even control the growth regime, switching between reaction-limited and diffusion-limited growth to produce nanocrystals with different morphologies. nih.gov

Time-resolved X-ray diffraction (TR-XRD) offers another avenue for in situ analysis, providing real-time information on the crystallographic phase, size, shape, and composition of nanoparticles as they form in solution. rsc.org This lab-scale technique is a promising strategy for studying nanoparticle growth mechanisms and the kinetics of alloying in multinary nanocrystals. rsc.org The combination of these in situ structural characterization methods with spectroscopic techniques would be particularly powerful, allowing for the direct correlation of structural evolution with changes in electronic structure and excited-state dynamics. acs.org

Table 2: Advanced In Situ Characterization Techniques for Lead Selenide Nanocrystal Research
TechniqueInformation ObtainedKey Advantages
Liquid Cell Transmission Electron Microscopy (LCTEM)Real-time observation of nanocrystal nucleation, growth, and assembly in solution. mdpi.comDirect visualization of dynamic processes at the nanoscale. mdpi.com
In Situ Scanning Transmission Electron Microscopy (STEM)Direct observation of single nanocrystal growth, mechanism control (reaction vs. diffusion limited). nih.govEliminates the need for multiple characterization techniques; allows for controlled growth studies. nih.gov
Time-Resolved X-ray Diffraction (TR-XRD)Real-time evolution of crystallographic phase, size, shape, and composition. rsc.orgAccessible lab-scale technique for studying growth mechanisms and kinetics. rsc.org
Oscillatory Microprocessor with In Situ SpectroscopyHigh-throughput spectral characterization during synthesis at various temperatures and precursor ratios. acs.orgEnables rapid screening of synthesis parameters and provides insights into nucleation and growth kinetics. acs.org

Artificial Intelligence and Machine Learning in Material Design and Optimization

The synthesis of lead selenide nanocrystals with precisely controlled properties often involves navigating a complex, high-dimensional parameter space. bohrium.comresearchgate.net Traditional trial-and-error approaches are time-consuming and resource-intensive. researchgate.net Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate the discovery and optimization of synthesis processes for colloidal nanomaterials, including lead selenide quantum dots. bohrium.comresearchgate.netaip.orgrsc.orgarxiv.org

ML algorithms can analyze existing datasets to identify complex relationships between synthesis parameters (e.g., temperature, precursor concentrations, reaction time) and the resulting material properties. bohrium.comresearchgate.net One particularly effective approach is the use of closed-loop, ML-based strategies where the algorithm actively guides the experimental process. aip.orgresearchgate.net For instance, Bayesian optimization, implemented using neural networks or Gaussian processes, can build a predictive model of the synthesis parameter space. researchgate.netacs.org This model not only predicts the optimal conditions to achieve desired properties but also quantifies the uncertainty of its predictions, allowing for more efficient exploration of the parameter space. acs.org

Towards Room-Temperature Performance in Quantum Devices

A major goal in the development of lead selenide-based devices is achieving high performance at room temperature, which would eliminate the need for costly and cumbersome cooling systems. researchgate.netmdpi.com This is particularly relevant for applications such as infrared photodetectors. researchgate.netmdpi.com Lead selenide is a promising material for this purpose due to its narrow bandgap and large exciton (B1674681) Bohr radius, which allows for significant quantum confinement effects and tunability into the infrared spectrum. researchgate.netmdpi.com

Recent research has demonstrated the fabrication of efficient near-infrared (NIR) photodetectors based on the room-temperature, direct synthesis of semiconducting PbSe quantum dot inks. acs.org This approach avoids complex and potentially damaging ligand exchange processes, leading to higher efficiency and lower cost. acs.org By creating a heterostructure with materials like zinc oxide (ZnO), the performance of these room-temperature photodetectors can be further enhanced, achieving high responsivity and detectivity. acs.org

The photosensitivity of lead selenide thin films is highly dependent on their crystalline structure and grain size. mdpi.com Therefore, ongoing research focuses on optimizing deposition techniques and post-processing treatments to improve the material quality and, consequently, the room-temperature performance of photodetectors. mdpi.com The development of novel low-dimensional materials and hybrid systems is also a key strategy to realize high-performance, room-temperature infrared photodetectors. researchgate.net The ability to fabricate devices that operate efficiently without cooling would significantly broaden the application range of lead selenide technologies. rsc.org

Addressing Scalability and Manufacturability Challenges in Academic Research

While academic research has demonstrated the remarkable potential of lead selenide nanomaterials, translating these findings into commercially viable technologies requires overcoming significant challenges in scalability and manufacturability. acs.orgpreprints.orgelifesciences.org Many laboratory-scale synthesis methods, particularly those that produce high-quality, monodisperse quantum dots, are difficult to reproduce on a large scale. preprints.org

Colloidal synthesis, a widely used method for producing high-quality quantum dots, often requires precise control over reaction parameters, which can be challenging to maintain in large batch reactors. preprints.orgresearchgate.net Issues such as temperature and concentration gradients can lead to broader size distributions and reduced performance. researchgate.net To address this, researchers are exploring continuous flow reactors, which offer better control over reaction conditions and have the potential for industrial-scale production. aip.orgresearchgate.net

Cost-effectiveness is another major hurdle. preprints.org The high cost of some precursors and solvents used in organometallic synthesis routes can be prohibitive for large-scale manufacturing. nih.gov Consequently, there is a growing interest in developing "green" synthesis routes that utilize more environmentally friendly and less expensive materials and solvents. acs.orgresearchgate.net Aqueous synthesis methods, for example, are being investigated as a lower-cost alternative, although challenges remain in achieving the same level of optical quality as organometallic approaches. nih.govrsc.orgnih.gov

Furthermore, the development of scalable deposition techniques for creating thin films and devices is crucial. unizik.edu.ng Methods like chemical bath deposition (CBD) are attractive due to their low cost, simplicity, and suitability for large-area deposition. unizik.edu.ngmdpi.com By focusing on these challenges, the academic community can bridge the gap between fundamental discovery and the practical implementation of lead selenide-based technologies.

Q & A

Q. What are the standard synthesis methods for PbSe, and how do reaction conditions influence crystallinity and phase purity?

Methodological Answer: PbSe is commonly synthesized via solvothermal, colloidal, or solid-state methods. Key parameters include precursor stoichiometry (e.g., Pb(NO₃)₂ vs. SeO₂), reaction temperature (typically 150–250°C), and reaction time (6–48 hrs). For colloidal synthesis, surfactants like oleic acid stabilize nanoparticles, while solvothermal methods often use solvents like ethylene glycol. To assess crystallinity, combine X-ray diffraction (XRD) with Rietveld refinement to quantify phase purity and crystallite size . For reproducibility, document reaction conditions rigorously, including inert gas use to prevent oxidation .

Q. What characterization techniques are essential for verifying PbSe structural and electronic properties?

Methodological Answer: Use a multi-technique approach:

  • XRD : Confirm cubic crystal structure (Fm-3m space group) and detect secondary phases (e.g., PbO, Se impurities) .
  • TEM/HRTEM : Resolve lattice fringes (e.g., (200) planes at ~3.2 Å spacing) and nanoparticle morphology .
  • UV-Vis-NIR Spectroscopy : Measure bandgap (0.27–0.5 eV) via Tauc plot analysis; discrepancies may arise from quantum confinement in nanoparticles .
  • XPS : Validate stoichiometry (Pb:Se ratio) and detect surface oxidation (e.g., PbO at 137.5 eV binding energy) .

Advanced Tip: Cross-reference data with computational models (e.g., DFT for band structure) to identify systematic errors in experimental setups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bandgap values of PbSe across experimental and computational studies?

Methodological Answer: Bandgap discrepancies often stem from:

  • Sample Quality : Surface oxidation or defects can widen the bandgap. Use Ar-ion sputtering (XPS) to clean surfaces pre-measurement .
  • Computational Approximations : DFT with PBE functionals underestimates bandgaps; hybrid functionals (HSE06) or GW approximations improve accuracy. Compare computational results with temperature-dependent PL spectra to account for thermal broadening .

Q. What strategies mitigate instability in PbSe-based devices under ambient conditions?

Methodological Answer: PbSe degrades due to oxidation and moisture. Methodological solutions include:

  • Surface Passivation : Coat nanoparticles with ZnS or SiO₂ shells via atomic layer deposition (ALD) to block O₂/H₂O diffusion .
  • Encapsulation : Use glovebox-synthesized devices with epoxy resin or glass coverslips. Monitor degradation via in-situ Raman spectroscopy .
  • Doping : Introduce Cl⁻ or Cu²⁺ dopants to reduce defect density and enhance stability .

Q. How should researchers address discrepancies between theoretical and experimental carrier mobility in PbSe?

Methodological Answer: Carrier mobility mismatches arise from:

  • Defect Scattering : Use Hall effect measurements to distinguish intrinsic vs. defect-induced mobility. Anneal samples at 300°C under Se vapor to reduce vacancies .
  • Model Limitations : Many DFT models ignore phonon scattering. Incorporate Boltzmann transport equations with ab initio phonon calculations for accuracy .

Validation Protocol:

Measure mobility via field-effect transistor (FET) configurations.

Compare with theoretical models that include electron-phonon coupling.

Use TEM to correlate mobility with grain boundaries/defects .

Q. What are best practices for designing PbSe-based thermoelectric studies to ensure reproducibility?

Methodological Answer:

  • Sample Preparation : Standardize synthesis protocols (e.g., identical heating rates, precursor ratios) .
  • Measurement Calibration : Use NIST-traceable equipment for Seebeck coefficient and thermal conductivity.
  • Data Reporting : Include error margins (e.g., ±5% for ZT values) and environmental conditions (humidity, O₂ levels) .

Advanced Consideration: Collaborate with computational groups to predict optimal doping concentrations (e.g., Na⁺ for p-type enhancement) before experimental trials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.